2-(Trifluoromethyl)benzimidazole
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMPTXDHSDMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185129 | |
| Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312-73-2 | |
| Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 312-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 312-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)benzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW4L3FK245 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Trifluoromethyl)benzimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, and biological significance of 2-(Trifluoromethyl)benzimidazole. The inclusion of a trifluoromethyl group onto the benzimidazole scaffold significantly enhances lipophilicity and metabolic stability, making this compound a valuable building block in medicinal chemistry and agrochemical development.[1][2]
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[3] Its core structure consists of a benzene ring fused to an imidazole ring, with a potent electron-withdrawing trifluoromethyl group at the 2-position.[1][3] This substitution pattern is crucial to its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 312-73-2 | [3][4] |
| Molecular Formula | C₈H₅F₃N₂ | [3][4][5] |
| Molecular Weight | 186.13 g/mol | [1][4][5] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 208-211 °C | [1][6] |
| Boiling Point | 262.8 °C at 760 mmHg | [6] |
| Water Solubility | Practically insoluble | [1][3] |
| pKa | 9.25 ± 0.10 (Predicted) | [1][3] |
| LogP | 2.58170 | [6] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Observed Features | Source |
| Infrared (IR) | Characteristic N-H stretching at ~3400 cm⁻¹ and strong C-F stretching vibrations between 1100–1200 cm⁻¹. | [1] |
| ¹H NMR | Data available, typically showing signals for the aromatic protons on the benzene ring and the N-H proton. | [4][7] |
| ¹³C NMR | Data available for structural confirmation. | [4] |
| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with its molecular weight. Data is available in the NIST library. | [4] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a key focus in organic and medicinal chemistry.
A common and efficient method involves the condensation of o-phenylenediamines with a source of the trifluoromethyl group, such as trifluoroacetic acid or its derivatives.[8][9] The reaction typically proceeds via the formation of an imidamide intermediate, followed by intramolecular cyclization to yield the benzimidazole ring.[8]
Caption: Generalized synthesis of this compound.
The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of the -CF₃ group.[1][3] This property enhances the electrophilicity of the benzimidazole ring system, making it susceptible to nucleophilic attack at certain positions. The compound is stable under normal temperature and pressure.[3]
Biological Activity and Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl group often enhances biological efficacy.[10]
Derivatives of this compound have demonstrated a wide array of biological activities, including:
-
Antiparasitic: Active against protozoa like Giardia lamblia and Entamoeba histolytica.[10][11]
-
Antiviral and Antifungal: The core structure is used as a scaffold for developing new antiviral and antifungal agents.[1]
-
Anticancer: It serves as a building block for anticancer agents.[3] Recently, derivatives have been identified as novel inducers of ferroptosis.[12][13]
-
Agrochemical: Used in the development of fungicides and plant growth regulators.[3]
Recent studies have highlighted a significant anticancer mechanism for derivatives of this compound. A potent analog, designated FA16, was found to induce a form of programmed cell death called ferroptosis.[12][13] It achieves this by inhibiting the cystine/glutamate antiporter (system Xc⁻).[12] This inhibition depletes intracellular cysteine, which is a crucial precursor for the synthesis of glutathione (GSH), a major antioxidant. The resulting decrease in GSH peroxidase 4 (GPX4) activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This provides a promising avenue for cancer therapy, particularly for hepatocellular carcinoma.[12]
Caption: Ferroptosis induction by 2-(CF₃)benzimidazole derivatives.
References
- 1. Buy this compound | 312-73-2 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Trifluoromethylbenzimidazole [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Trifluoromethyl)benzimidazole (CAS 312-73-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, synthesis, spectroscopic data, and explores its multifaceted biological activities, including its roles as an antiparasitic and anticancer agent.
Chemical and Physical Properties
This compound is a white to light grey crystalline solid. The incorporation of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.[1]
| Property | Value | Reference(s) |
| CAS Number | 312-73-2 | [2] |
| Molecular Formula | C₈H₅F₃N₂ | [2] |
| Molecular Weight | 186.13 g/mol | [2] |
| Melting Point | 208-211 °C | [2] |
| Boiling Point | 262.8 °C at 760 mmHg | [2] |
| Density | 1.447 g/cm³ | [2] |
| Solubility | Sparingly soluble in water. | [2] |
| LogP | 2.58 | [2] |
| pKa | 9.25 ± 0.10 (Predicted) | [2] |
Synthesis and Spectroscopic Data
The primary synthetic route to this compound is the Phillips cyclocondensation reaction.[3] More recent methods have also been developed, including a process utilizing in situ generated trifluoroacetonitrile (CF₃CN).[4]
Spectroscopic Data:
| Spectrum | Key Features | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.96 (br, 1H), 7.90 (d, J=7.8 Hz, 1H), 7.56 (d, J=7.2 Hz, 1H), 7.37-7.47 (m, 2H) | [2] |
| ¹³C NMR | Spectral data available. | [5] |
| Infrared (IR) | Spectral data available. | [6] |
| Mass Spectrometry (MS) | Spectral data available. | [5] |
Experimental Protocols
Synthesis of this compound via Phillips Cyclocondensation[2]
Materials:
-
o-Phenylenediamine (10.8 g, 100 mmol)
-
Trifluoroacetic acid (17.1 g, 150 mmol)
-
Sodium hydrogen carbonate solution (aqueous)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine and trifluoroacetic acid.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into an aqueous sodium hydrogen carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium chloride solution.
-
Dry the ethyl acetate layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
References
- 1. Induction of ferroptosis using functionalized iron-based nanoparticles for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neliti.com [neliti.com]
- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis | Publicación [silice.csic.es]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 2-(Trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used in the structural elucidation of 2-(Trifluoromethyl)benzimidazole, a significant heterocyclic compound in medicinal chemistry.
Introduction
This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₅F₃N₂. The benzimidazole core is a prominent scaffold in numerous pharmacologically active molecules. The introduction of a trifluoromethyl group at the 2-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable building block in drug discovery. Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. This guide details the key analytical methods employed to confirm its structure.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Phillips cyclocondensation reaction. This involves the reaction of a substituted 1,2-phenylenediamine with trifluoroacetic acid.
Caption: General synthesis workflow for this compound.
Spectroscopic and Crystallographic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic and crystallographic techniques. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | ~13.5 | br s | N-H |
| 7.70 - 7.60 | m | H-4, H-7 | ||
| 7.35 - 7.25 | m | H-5, H-6 | ||
| ¹³C | CD₃OD | 142.1 | q | C-2 |
| 139.0 | s | C-3a, C-7a | ||
| 124.8 | s | C-5, C-6 | ||
| 116.1 | s | C-4, C-7 | ||
| 121.2 | q | -CF₃ | ||
| ¹⁹F | CDCl₃ | ~ -65 | s | -CF₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | N-H stretching |
| 1625 | Medium | C=N stretching |
| 1450, 1415 | Medium | C=C aromatic ring stretching |
| 1300 - 1100 | Strong | C-F stretching |
| 750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 186 | High | [M]⁺ (Molecular Ion) |
| 166 | Medium | [M - HF]⁺ |
| 117 | High | [M - CF₃]⁺ |
| 90 | Medium | [C₆H₄N]⁺ |
Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 11.859 |
| b (Å) | 7.2154 |
| c (Å) | 19.508 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1669.2 |
| Z | 8 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube.
-
Instrumentation: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ 0.00 ppm).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Prepare a solid sample for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Record the FTIR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Background Scan: Perform a background scan of the empty sample holder (or clean ATR crystal) to subtract any atmospheric or instrumental interferences.
-
Sample Scan: Record the spectrum of the prepared sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further structural information.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays. A CCD or other area detector is used to record the diffraction pattern.
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: Refine the initial model by least-squares methods against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Key Structural Features and Logical Relationships
The combined data from these analytical techniques provide a comprehensive and unambiguous elucidation of the structure of this compound.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides detailed information about the connectivity and electronic environment of the atoms, while FTIR spectroscopy confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Finally, single-crystal X-ray diffraction provides the definitive three-dimensional structure with high precision. The collective data from these methods unequivocally confirm the structure of this compound, providing a solid foundation for its further investigation and application in drug development and materials science.
An In-depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action for 2-(Trifluoromethyl)benzimidazole and its derivatives. The information presented is collated from various studies, focusing on the compound's anticancer, antiparasitic, and antiviral activities, as well as its role as a kinase inhibitor.
Anticancer Activity: Induction of Ferroptosis via System Xc⁻ Inhibition
A significant mechanism of action for the anticancer effects of this compound derivatives is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] This is achieved through the inhibition of the cystine/glutamate antiporter, known as system Xc⁻.
The inhibition of system Xc⁻ by this compound derivatives leads to a depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The reduction in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) in the presence of iron leads to oxidative stress, cell membrane damage, and ultimately, ferroptotic cell death.[1][2]
Signaling Pathway: Ferroptosis Induction
Figure 1: Signaling pathway of ferroptosis induction by this compound derivatives.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| FA16 | HepG2 | single-digit µM | [2] |
| 5a | HepG-2 | ~2 | [3] |
| 5e | HepG-2 | ~2 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative and a vehicle control for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Treatment: Cells are treated with the test compound, a vehicle control, and a positive control (e.g., erastin) for a specified time.
-
Probe Staining: Cells are stained with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Cells are harvested, washed, and resuspended in PBS. The fluorescence shift from red to green, indicating lipid peroxidation, is analyzed by flow cytometry.
Antiparasitic Activity
Derivatives of this compound have demonstrated significant in vitro activity against a range of protozoa, including Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis.[4][5][6] Notably, the mechanism of action for this antiparasitic effect does not appear to involve the inhibition of tubulin polymerization, a common mechanism for other benzimidazole anthelmintics like albendazole.[4][6] This suggests a distinct molecular target within the parasites.
Quantitative Data: Antiparasitic Activity
| Parasite | Compound | IC50 (µM) | Reference |
| Giardia intestinalis | 1b, 1c, 1e | Nanomolar range | [7] |
| Entamoeba histolytica | 1b, 1c, 1e | Nanomolar range | [7] |
| Trichomonas vaginalis | 1b, 1c, 1e | Nanomolar range | [7] |
Experimental Protocols
In Vitro Antiprotozoal Assay
-
Parasite Culture: Trophozoites of G. lamblia, E. histolytica, or T. vaginalis are cultured in their respective appropriate media.
-
Compound Incubation: The parasites are incubated with various concentrations of the test compounds for 48 hours.
-
Viability Assessment: Parasite viability is determined by counting motile organisms using a hemocytometer or by using a viability stain (e.g., trypan blue exclusion).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from dose-response curves.
In Vitro Anthelmintic Assay (Muscle Larvae of T. spiralis)
-
Larvae Isolation: Muscle larvae of T. spiralis are isolated from infected mice by pepsin-HCl digestion.
-
Compound Exposure: Larvae are incubated in a medium containing different concentrations of the test compounds for 24-48 hours.
-
Motility Assessment: The viability of the larvae is assessed based on their motility under a microscope.
-
Efficacy Calculation: The percentage of non-motile larvae is calculated for each concentration.
Antiviral Activity
Screening studies have revealed that derivatives of this compound possess antiviral activity against a panel of RNA and DNA viruses. The most frequently affected viruses include Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Respiratory Syncytial Virus (RSV).[8][9] For some derivatives, the mechanism of action against BVDV and the structurally similar Hepatitis C Virus (HCV) has been attributed to the inhibition of the NS5B RNA-dependent RNA polymerase (RdRp).[9]
Experimental Workflow: Antiviral Screening
Figure 2: Experimental workflow for antiviral screening of this compound derivatives.
Quantitative Data: Antiviral Activity
| Virus | Compound Class | EC50 Range (µM) | Reference |
| CVB-2 | 2-phenylbenzimidazoles | 0.1 - 10 | [9] |
| BVDV | 2-phenylbenzimidazoles | 0.8 - 1.5 | [9] |
| RSV | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | as low as 0.02 | [8] |
Experimental Protocols
Plaque Reduction Assay
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in 6-well plates.
-
Virus Infection: Cells are infected with a known titer of the virus for 1 hour.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the test compound.
-
Incubation: Plates are incubated until plaques are visible.
-
Plaque Visualization: Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The 50% effective concentration (EC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
Kinase Inhibition: EGFR and VEGFR-2
Certain derivatives of this compound have been investigated as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][10] These compounds act as multi-target inhibitors, suggesting their potential in cancer therapy by simultaneously blocking multiple signaling pathways crucial for tumor growth and angiogenesis.[3]
Logical Relationship: Multi-Target Kinase Inhibition
Figure 3: Logical relationship of multi-target kinase inhibition by this compound derivatives.
Quantitative Data: Kinase Inhibitory Activity
| Target Kinase | Compound | IC50 (µM) | Reference |
| EGFR | 5a | Good inhibitory activity | [3] |
| VEGFR-2 | 5a | Moderate inhibitory activity | [3] |
| PDGFR | 5a | Moderate inhibitory activity | [3] |
Experimental Protocols
In Vitro Kinase Assay (Generic)
-
Reaction Mixture: A reaction mixture is prepared containing the purified kinase (EGFR or VEGFR-2), a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Compound Addition: The this compound derivative is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(Trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring often enhances the metabolic stability, lipophilicity, and binding affinity of the molecule to its biological targets. Consequently, 2-(Trifluoromethyl)benzimidazole and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanisms of action, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives is the Phillips cyclocondensation reaction. This method involves the reaction of a substituted o-phenylenediamine with trifluoroacetic acid.[1][2] Variations of this method and other synthetic strategies have been developed to introduce diverse substituents on the benzimidazole core, allowing for the exploration of structure-activity relationships.
General Experimental Protocol for Phillips Cyclocondensation:
A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 equivalents) in a suitable solvent (e.g., 4N HCl) is heated at reflux for a specified period (typically 2-4 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with a base (e.g., ammonium hydroxide). The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired this compound derivative.[2]
// Nodes OPD [label="o-Phenylenediamine"]; TFA [label="Trifluoroacetic Acid"]; Reaction [label="Phillips Cyclocondensation\n(Reflux, Acidic Conditions)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges OPD -> Reaction; TFA -> Reaction; Reaction -> Product; } dot Caption: General workflow for the synthesis of this compound.
Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated a wide range of biological activities, including antiparasitic, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.
Antiparasitic Activity
Derivatives of this compound have shown significant in vitro activity against various protozoan parasites and helminths.[1][2][3][4][5][6][7]
Quantitative Data:
| Compound/Derivative | Parasite | IC50 (µM) | Reference |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Giardia intestinalis | < 1 | [5] |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | < 1 | [5] |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Plasmodium falciparum (W2 strain) | 5.98 | [5] |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Plasmodium falciparum (D6 strain) | 6.12 | [5] |
| Various 1-, 5-, and 6-substituted derivatives | Giardia lamblia | More active than Albendazole and Metronidazole | [1] |
| Various 1-, 5-, and 6-substituted derivatives | Entamoeba histolytica | More active than Albendazole and Metronidazole | [1] |
| Compound 20 (a 1,5,6-substituted derivative) | Trichinella spiralis | As active as Albendazole | [1] |
| Derivatives 1b, 1c, 1e | Various protozoa and Trichinella spiralis | Nanomolar activities against G. intestinalis, E. histolytica, T. vaginalis | [2] |
Experimental Protocol: In Vitro Antiprotozoal Assay
-
Parasite Culture: Trophozoites of the target protozoan (e.g., Giardia intestinalis) are cultured in an appropriate medium (e.g., TYI-S-33 medium) supplemented with serum at 37°C.
-
Compound Preparation: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium.
-
Assay Procedure: A suspension of the parasite trophozoites is added to 96-well microplates. The test compounds at various concentrations are added to the wells. A positive control (e.g., Metronidazole or Albendazole) and a negative control (vehicle, e.g., DMSO) are included.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
Determination of IC50: After incubation, the viability of the trophozoites is determined using a suitable method, such as the sub-culture method or a colorimetric assay (e.g., MTT assay). The concentration of the compound that inhibits 50% of the parasite growth (IC50) is calculated from the dose-response curves.[2][5]
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to induce cell death through various mechanisms, including ferroptosis and apoptosis, and by inhibiting tubulin polymerization.[8][9][10][11]
Quantitative Data:
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| FA16 | HepG2 (Hepatocellular carcinoma) | Single-digit micromolar | [10] |
| 4h | A549 (Lung carcinoma) | 4.56 | [9] |
| 4b | A549 (Lung carcinoma) | 7.34 | [9] |
| 6f | HCT-116 (Colon carcinoma) | 11.72 | [11] |
| 6f | MCF-7 (Breast adenocarcinoma) | 14.69 | [11] |
| 6f | HepG-2 (Hepatocellular carcinoma) | 18.31 | [11] |
| 5g | HeLa (Cervical cancer) | 8.70 | [11] |
| 5g | MCF-7 (Breast adenocarcinoma) | 9.39 | [11] |
Mechanisms of Anticancer Activity:
-
Ferroptosis Induction via System Xc⁻ Inhibition: Certain this compound derivatives, such as FA16, have been identified as novel ferroptosis inducers.[10] They act by inhibiting the cystine/glutamate antiporter (system Xc⁻), which leads to depletion of intracellular cysteine and subsequently glutathione (GSH).[12] The reduction in GSH compromises the activity of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.[12][13][14][15]
// Nodes TFMB [label="this compound\nDerivative (e.g., FA16)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemXc [label="System Xc⁻\n(Cystine/Glutamate Antiporter)"]; Cystine_in [label="Extracellular Cystine"]; Cystine_out [label="Intracellular Cysteine"]; GSH [label="Glutathione (GSH)"]; GPX4 [label="Glutathione Peroxidase 4 (GPX4)"]; LipidROS [label="Lipid ROS"]; Ferroptosis [label="Ferroptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TFMB -> SystemXc [label="Inhibits", color="#EA4335"]; Cystine_in -> SystemXc; SystemXc -> Cystine_out; Cystine_out -> GSH [label="Synthesis"]; GSH -> GPX4 [label="Cofactor"]; GPX4 -> LipidROS [label="Reduces", color="#34A853"]; LipidROS -> Ferroptosis [label="Induces"]; SystemXc -> GSH [style=dotted, arrowhead=none]; GPX4 -> Ferroptosis [style=dotted, arrowhead=none]; } dot Caption: Signaling pathway of ferroptosis induction by this compound derivatives.
-
Apoptosis Induction: While not explicitly detailed for this compound itself, other benzimidazole derivatives are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of microtubules.[16][17][18][19] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
// Nodes TFMB [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Dimers"]; Polymerization [label="Polymerization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules"]; CellCycle [label="Cell Cycle Arrest (G2/M)"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TFMB -> Polymerization [label="Inhibits", color="#EA4335"]; Tubulin -> Polymerization; Polymerization -> Microtubules; Microtubules -> CellCycle [style=dotted, arrowhead=none]; CellCycle -> Apoptosis; } dot Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). A GTP stock solution is also prepared.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains tubulin, GTP, and the test compound at various concentrations. A positive control (e.g., nocodazole) and a negative control (vehicle) are included.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value for the inhibition of tubulin polymerization is calculated.[16][17][18][19]
Anti-inflammatory Activity
Certain derivatives of this compound have shown potent anti-inflammatory properties by inhibiting key enzymes and mediators in the inflammatory cascade.[20][21][22]
Quantitative Data:
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Benzimidazole derivative with 4-trifluoromethylphenyl substitution | Secretory Phospholipase A2 | Strong inhibition | [20][21] |
| 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (2b, 2j) | COX-1/COX-2 | 2b: 316, 2j: 316 (NIH3T3 cytotoxicity) | [23] |
| 2-phenyl-substituted benzimidazole with -NH2 at R1 | COX-1 | 0.72 | [22] |
| 2-phenyl-substituted benzimidazole with nitrile at R5 | COX-1 | 8.17 | [22] |
| 2-phenyl-substituted benzimidazole with nitrile at R5 | COX-2 | 6.79 | [22] |
Mechanism of Anti-inflammatory Action: COX Inhibition
A primary mechanism of anti-inflammatory action for many compounds, including some benzimidazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
// Nodes ArachidonicAcid [label="Arachidonic Acid"]; COX [label="COX-1 / COX-2 Enzymes"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TFMB [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ArachidonicAcid -> COX; COX -> Prostaglandins; Prostaglandins -> Inflammation; TFMB -> COX [label="Inhibits", color="#EA4335"]; } dot Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is used. Arachidonic acid is prepared as the substrate.
-
Assay Procedure: The assay is typically performed in a 96-well plate. The reaction mixture contains the COX enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The COX enzyme activity is measured by detecting the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring the oxygen consumption during the reaction.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[24][25][26]
Experimental Protocol: Cytokine Release Inhibition Assay
-
Cell Culture and Stimulation: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), are cultured in 96-well plates. The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivative for a specific period before stimulation with LPS.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines in the supernatant is quantified using commercial ELISA kits.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration, and the IC50 value is determined.[27][28][29][30]
Antimicrobial and Antiviral Activities
Several this compound derivatives have been reported to possess antimicrobial and antiviral properties.[31][32][33][34][35][36][37][38][39]
Quantitative Data:
| Compound/Derivative | Organism/Virus | MIC/EC50 | Reference |
| Compound 18 (meta-fluoro substitution) | Gram-negative bacteria | MIC: 31.25 µg/mL | [32] |
| Compound 14 and 18 | Bacillus subtilis | MIC: 7.81 µg/mL | [32] |
| Compound 62a | E. coli | MIC: 2 µg/mL | [33] |
| Various 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50: as low as 20 nM | [37] |
| Compound 79a, 79c | Candida albicans | MIC: 3.9 µg/mL | [36] |
| Compound 79b | Candida albicans | MIC: 7.8 µg/mL | [36] |
Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: A standardized inoculum of the target bacterium or fungus is prepared in a suitable broth medium.
-
Compound Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The microplate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[35]
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent antiparasitic, anticancer, and anti-inflammatory effects, are attributed to their ability to interact with a variety of biological targets and modulate key signaling pathways. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel and more effective therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this important class of compounds. Further investigations into their detailed mechanisms of action, pharmacokinetic profiles, and in vivo efficacy are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiparasitic activity of this compound derivatives (2001) | Gabriel Navarrete-Vázquez | 222 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATF3 promotes erastin-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. benchchem.com [benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. criver.com [criver.com]
- 31. researchgate.net [researchgate.net]
- 32. acgpubs.org [acgpubs.org]
- 33. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. ijpsm.com [ijpsm.com]
- 36. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 39. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(Trifluoromethyl)benzimidazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(trifluoromethyl)benzimidazole derivatives and their analogues, a class of heterocyclic compounds with significant and diverse pharmacological activities. The incorporation of a trifluoromethyl group at the 2-position of the benzimidazole scaffold profoundly influences the compounds' electronic properties, lipophilicity, and metabolic stability, making them attractive candidates for drug discovery and development. This document details their synthesis, biological activities, mechanisms of action, and relevant experimental protocols, with a focus on their potential as anticancer, antiparasitic, and antimicrobial agents.
Core Synthesis and Chemical Properties
The synthesis of this compound derivatives is most commonly achieved through the Phillips cyclocondensation reaction. This method involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.
A general synthetic workflow is depicted below:
The reaction conditions can be modified to improve yields and purity. Other synthetic routes may involve the use of trifluoroacetimidates or other trifluoromethyl-containing building blocks. The resulting this compound core can be further functionalized at the N-1 position of the imidazole ring to generate a diverse library of analogues with varied physicochemical properties and biological activities.
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a broad spectrum of biological activities, making them a versatile scaffold in medicinal chemistry. Key therapeutic areas where these compounds have shown promise include oncology, parasitology, and infectious diseases.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents, acting through various mechanisms of action.
A notable mechanism is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Certain this compound derivatives have been identified as novel ferroptosis inducers. These compounds inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.
The signaling pathway for ferroptosis induction is illustrated below:
Other derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are key players in signaling pathways that regulate cell proliferation, survival, and angiogenesis in cancer. Dual inhibition offers a promising strategy to overcome resistance and improve therapeutic outcomes.
The simplified signaling pathways for EGFR and VEGFR-2 are shown below:
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| FA16 | HepG2 (Liver) | single-digit micromolar | |
| 7d | MCF-7 (Breast) | 0.51 |
Antiparasitic Activity
This compound derivatives have demonstrated significant in vitro activity against a range of protozoan and helminth parasites, including Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis. In some cases, these compounds have shown greater potency than the commercially available drugs albendazole and metronidazole.
The table below presents the 50% inhibitory concentrations (IC50) of representative this compound derivatives against various parasites.
| Compound ID | Parasite | IC50 (µM) | Reference |
| 1b | Giardia intestinalis | 0.048 | |
| 1c | Giardia intestinalis | 0.045 | |
| 1e | Giardia intestinalis | 0.038 | |
| 1b | Entamoeba histolytica | 0.58 | |
| 1c | Entamoeba histolytica | 0.73 | |
| 1e | Entamoeba histolytica | 0.65 | |
| 1b | Trichomonas vaginalis | 0.11 | |
| 1c | Trichomonas vaginalis | 0.13 | |
| 1e | Trichomonas vaginalis | 0.10 |
Antimicrobial and Antiviral Activities
The benzimidazole scaffold is a well-known pharmacophore in antimicrobial and antiviral drug discovery. The addition of the trifluoromethyl group can enhance these properties. Derivatives have been synthesized and tested against various bacterial and viral strains, with some showing promising activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole (General Procedure)
This protocol is based on the Phillips cyclocondensation reaction.
Materials:
-
Substituted o-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4N Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in 4N HCl.
-
Add trifluoroacetic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
The Ascendancy of the Trifluoromethyl Group: A Technical Guide to the Discovery and Synthesis of Novel Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into bioactive molecules has become a cornerstone of modern medicinal chemistry. This powerful bioisostere can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into the privileged benzimidazole scaffold—a motif present in numerous FDA-approved drugs—the resulting trifluoromethylated benzimidazoles represent a promising class of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic effects.
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel trifluoromethylated benzimidazoles. It details key synthetic methodologies, presents quantitative data in a comparative format, and elucidates the signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the design and development of next-generation pharmaceuticals.
Synthetic Methodologies: A Comparative Overview
The synthesis of trifluoromethylated benzimidazoles can be broadly categorized into two main approaches: construction of the benzimidazole ring with a pre-trifluoromethylated precursor and direct trifluoromethylation of a pre-formed benzimidazole core. The choice of method depends on the desired substitution pattern, available starting materials, and scalability.
| Synthesis Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Phillips Condensation | o-Phenylenediamine, Trifluoroacetic acid | 60-95% | Simple, direct, good for 2-CF3 substitution. | High temperatures, strongly acidic conditions. |
| DCC/Azide Coupling | 2-(Trifluoromethyl)-1H-benzimidazole-1-acetic acid, Amines, DCC, HOBt | 70-90% | Mild conditions, suitable for N-functionalization. | Multi-step, requires pre-functionalized benzimidazole.[1][2] |
| Visible-Light Photoredox C-H Trifluoromethylation | Benzimidazole, Togni's reagent, Photocatalyst (e.g., fac-Ir(ppy)3) | 50-85% | High functional group tolerance, direct C-H functionalization.[3] | Requires specialized equipment, catalyst can be expensive.[3] |
Experimental Protocols
General Procedure for the Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole via Phillips Condensation
This method involves the direct condensation of an o-phenylenediamine with trifluoroacetic acid.
A mixture of the appropriately substituted o-phenylenediamine (1.0 equiv) and trifluoroacetic acid (1.2 equiv) in 4 M hydrochloric acid is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 2-(trifluoromethyl)-1H-benzimidazole.
Representative Characterization Data for 2-(Trifluoromethyl)-1H-benzimidazole:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ 13.14 (s, 1H, NH), 7.65-7.55 (m, 2H, Ar-H), 7.30-7.20 (m, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 145.4, 138.1, 123.5, 120.9 (q, J = 268 Hz, CF₃), 115.4.
-
HRMS (ESI): Calculated for C₈H₅F₃N₂ [M+H]⁺, found [M+H]⁺.
General Procedure for DCC/HOBt Coupling of 2-(Trifluoromethyl)-1H-benzimidazole-1-acetic acid with Amines
This protocol is suitable for the synthesis of N-substituted amide derivatives of trifluoromethylated benzimidazoles.[1][2]
To a stirred solution of 2-(trifluoromethyl)-1H-benzimidazole-1-acetic acid (1.0 equiv) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes, after which the desired amine (1.1 equiv) is added. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is diluted with ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target N-substituted-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide.[4][5][6][7][8]
General Procedure for Visible-Light-Induced C-H Trifluoromethylation of N-Substituted Benzimidazoles
This method allows for the direct trifluoromethylation of the benzimidazole core at the C4 position.[3]
In a nitrogen-filled glovebox, a reaction tube is charged with the N-substituted benzimidazole (1.0 equiv), Togni's reagent (1.5 equiv), fac-Ir(ppy)₃ (1 mol%), and a suitable solvent such as acetonitrile. The tube is sealed and removed from the glovebox. The reaction mixture is then irradiated with a blue LED lamp (40 W) at room temperature for 12-24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the C4-trifluoromethylated benzimidazole.[3]
Biological Activity and Signaling Pathways
Trifluoromethylated benzimidazoles have demonstrated significant potential in drug discovery, particularly in the field of oncology. These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
EGFR/VEGFR2 Dual Inhibition
Several novel N-substituted 2-(trifluoromethyl)benzimidazoles have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] These receptors are critical mediators of tumor growth and angiogenesis. Dual inhibition offers a promising therapeutic strategy to overcome resistance mechanisms associated with single-target agents.
Below is a diagram illustrating the general experimental workflow for the synthesis and evaluation of these dual inhibitors.
Caption: Workflow for Synthesis and Evaluation of EGFR/VEGFR2 Inhibitors.
The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR2, highlighting the points of inhibition by trifluoromethylated benzimidazoles.
References
- 1. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Spectroscopic Profile of 2-(Trifluoromethyl)benzimidazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)benzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the benzimidazole family. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of bioactive molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide presents a consolidated summary of its characteristic spectroscopic signatures.
Spectroscopic Data
The following sections detail the NMR, IR, and Mass Spectrometry data for this compound, presented in standardized formats for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented below includes ¹H, ¹³C, and ¹⁹F NMR spectra.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~7.75 | m | - | Aromatic C-H |
| ~7.40 | m | - | Aromatic C-H | |
| ~12.5 (broad) | s | - | N-H | |
| ¹³C NMR | 145.4 | q | 38.5 | C2 (C-CF₃) |
| 139.0 (broad) | - | - | C4/C7 | |
| 124.5 | s | - | C5/C6 | |
| 120.7 | q | 269.5 | CF₃ | |
| 115.5 (broad) | - | - | C3a/C7a | |
| ¹⁹F NMR | -64.8 | s | - | -CF₃ |
Note: NMR data can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 (broad) | Medium-Strong | N-H stretching |
| ~3060 | Weak | Aromatic C-H stretching |
| ~1620 | Medium | C=N stretching |
| ~1450, ~1410 | Medium | Aromatic C=C stretching |
| 1300-1100 | Strong | C-F stretching |
| ~750 | Strong | Aromatic C-H out-of-plane bending |
Data obtained from the NIST WebBook.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 186 | High | [M]⁺ (Molecular Ion) |
| 167 | Moderate | [M - F]⁺ |
| 117 | Moderate | [M - CF₃]⁺ |
The molecular formula of this compound is C₈H₅F₃N₂ and its molecular weight is 186.14 g/mol .[1][2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.
NMR Spectroscopy
A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
FT-IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Mass Spectrometry
Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds like this compound. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
References
2-(Trifluoromethyl)benzimidazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)benzimidazole, a key heterocyclic compound in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences its solubility, stability, and biological activity, making a thorough understanding of these parameters critical for its application in research and development. This document details its solubility in various solvents, its stability under different stress conditions, and provides standardized protocols for experimental determination.
Solubility Profile
This compound is a moderately polar molecule characterized by its benzimidazole core and the electron-withdrawing trifluoromethyl group. This structure results in limited aqueous solubility and preferential solubility in organic solvents.[1][2] The benzimidazole moiety can participate in hydrogen bonding, which influences its interaction with polar solvents.[2]
Aqueous Solubility
The solubility of this compound in aqueous solutions is low. One study has reported a solubility of greater than 27.9 µg/mL at a pH of 7.4. Due to its weakly basic nature, the solubility is expected to increase in acidic conditions where the imidazole nitrogen can be protonated.
Solubility in Organic Solvents
The compound exhibits significantly better solubility in polar aprotic and some polar protic organic solvents. It is likely to be readily soluble in solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[2] The trifluoromethyl group enhances its lipophilicity, contributing to its solubility in less polar organic media.[2] A summary of its predicted and known solubility is presented in Table 1.
Table 1: Solubility Data for this compound
| Solvent | Type | Predicted/Observed Solubility |
| Water (pH 7.4) | Aqueous | > 27.9 µg/mL (Observed) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (Predicted) |
| Dichloromethane (DCM) | Halogenated | High (Predicted) |
| Methanol | Polar Protic | Moderate (Predicted) |
| Ethanol | Polar Protic | Moderate (Predicted) |
| Acetone | Polar Aprotic | Moderate (Predicted) |
| Toluene | Non-polar | Low (Predicted) |
| Hexane | Non-polar | Very Low (Predicted) |
Stability Profile
This compound is generally a stable compound under standard temperature and pressure conditions.[3] The trifluoromethyl group is known to enhance the chemical and metabolic stability of molecules.[2] However, like other benzimidazole derivatives, it may be susceptible to degradation under specific stress conditions such as extreme pH, oxidation, and photolysis.
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[4][5] A summary of the expected stability of this compound under forced degradation conditions is provided in Table 2.
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Potential degradation at elevated temperatures. | Hydrolysis of the imidazole ring. |
| Basic Hydrolysis | Potential degradation at elevated temperatures. | Hydrolysis of the imidazole ring. |
| Oxidative (e.g., H₂O₂) | Potential degradation. | Oxidation of the benzimidazole ring. |
| Thermal (Dry Heat) | Generally stable at moderate temperatures (e.g., up to 50°C).[6] | Decomposition at high temperatures. |
| Photolytic (UV/Vis) | Potentially photosensitive in solution, more stable in solid form.[6] | Photodegradation of the aromatic system. |
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. Ensure that excess solid remains.
-
Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of a pre-established analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Calculation: Determine the concentration of the diluted sample using a calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to evaluate the stability of a drug substance under stress conditions.[4][5]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a co-solvent system for poorly soluble compounds).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 N to 1 N HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add an equal volume of 0.1 N to 1 N NaOH to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the sample solution. Keep at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[7]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Evaluation: Calculate the percentage of degradation and identify any major degradation products, for example by using LC-MS.
Biological Activity and Signaling Pathway
Derivatives of this compound have been identified as novel inducers of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[8][9] These compounds have been shown to inhibit the cystine/glutamate antiporter (system Xc-), which leads to depletion of intracellular cysteine and subsequently glutathione (GSH), a key antioxidant.[8][9] The reduction in GSH levels sensitizes cells to oxidative stress and promotes ferroptosis.
References
- 1. Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. iagim.org [iagim.org]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why Hydrolytic Stability Matters in Hydraulic Fluid Formulations - Lubrizol [lubrizol.com]
Potential Therapeutic Targets of 2-(Trifluoromethyl)benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring can significantly enhance the metabolic stability, lipophilicity, and biological activity of the resulting molecule, 2-(Trifluoromethyl)benzimidazole. This modification has led to the exploration of this compound and its derivatives as promising candidates for a range of therapeutic applications. While much of the detailed research has focused on optimized derivatives, the core this compound structure is the foundational pharmacophore responsible for the observed biological effects. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, with a focus on its anticancer and antiparasitic activities, supported by available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Potential Therapeutic Targets
The primary therapeutic areas where this compound and its derivatives have shown significant promise are oncology and infectious diseases, particularly in the context of parasitic infections.
Anticancer Activity: Induction of Ferroptosis
Recent studies have identified derivatives of this compound as novel inducers of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This presents a promising avenue for cancer therapy, especially for tumors resistant to traditional apoptotic cell death pathways.
Mechanism of Action: A leading derivative, referred to as FA16, has been shown to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻)[1][2][3][4]. Inhibition of system Xc⁻ leads to a depletion of intracellular cysteine, a key precursor for the synthesis of glutathione (GSH). The reduction in GSH levels subsequently inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately leads to ferroptotic cell death.
dot
Caption: Signaling pathway of ferroptosis induction by a this compound derivative.
Antiparasitic Activity
Derivatives of this compound have demonstrated potent activity against a range of protozoan and helminthic parasites. Studies have shown efficacy against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis[2][5]. Notably, the antiparasitic mechanism of these compounds does not appear to involve the inhibition of tubulin polymerization, a common mode of action for many benzimidazole-based anthelmintics[2]. This suggests a novel mechanism of action that could be advantageous in overcoming existing drug resistance.
Other Potential Applications
The this compound scaffold has also been investigated for other therapeutic applications, including:
-
Antimicrobial Activity: Some derivatives have shown antifungal and antibacterial properties.
-
Kinase Inhibition: The benzimidazole core is a known scaffold for kinase inhibitors, and derivatives of this compound have been explored as potential EGFR/VEGFR2 dual inhibitors, though this research is still in early stages.
Quantitative Data Summary
The following tables summarize the in vitro activity of various this compound derivatives. It is important to note that these data are for derivatives and not the parent compound itself.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| FA16 | HepG2 | Ferroptosis Induction | Single-digit µM | [1][3][4] |
| Derivative 7d | MCF-7 | Cytotoxicity (MTT) | 0.51 |
Table 2: Antiparasitic Activity of this compound Derivatives
| Compound | Parasite | IC50 (µM) | Reference |
| Series of derivatives | Giardia lamblia | More active than Albendazole & Metronidazole | [2][5] |
| Series of derivatives | Entamoeba histolytica | More active than Albendazole & Metronidazole | [2][5] |
| Compound 20 | Trichinella spiralis | As active as Albendazole | [2] |
| Compound 1b, 1c, 1e | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Nanomolar activities | [6] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the therapeutic potential of this compound derivatives.
Protocol 1: In Vitro Ferroptosis Induction Assay
Objective: To determine the ability of a test compound to induce ferroptosis in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
Ferrostatin-1 (ferroptosis inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete cell culture medium. Also prepare a solution of Ferrostatin-1.
-
Treatment:
-
Add the diluted test compound to the designated wells.
-
For control wells, add vehicle (DMSO in medium) and Ferrostatin-1 alone.
-
For rescue experiment wells, co-treat with the test compound and Ferrostatin-1.
-
-
Incubation: Incubate the plate for 24-72 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the cell viability data to the vehicle control. A significant decrease in viability with the test compound that is rescued by co-treatment with Ferrostatin-1 indicates ferroptosis induction.
dot
Caption: Generalized workflow for in vitro ferroptosis induction assay.
Protocol 2: In Vitro Antiparasitic Activity Assay (General)
Objective: To determine the inhibitory effect of a test compound on the growth of a protozoan parasite.
Materials:
-
Parasite culture (e.g., Giardia lamblia trophozoites)
-
Appropriate parasite growth medium
-
Test compound dissolved in DMSO
-
Positive control drug (e.g., Metronidazole)
-
96-well microtiter plates
-
Inverted microscope
-
Cell counting solution or viability stain
Procedure:
-
Parasite Culture: Culture the parasites to the logarithmic growth phase.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control drug in the parasite growth medium.
-
Treatment: Add a defined number of parasites to each well of a 96-well plate. Add the diluted test compound and controls to the respective wells. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plates under the appropriate conditions for the specific parasite (e.g., anaerobic conditions for G. lamblia) for a defined period (e.g., 48 hours).
-
Growth Inhibition Assessment: Determine the number of viable parasites in each well using an inverted microscope and a hemocytometer or a viability stain.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and antiparasitic chemotherapy. The induction of ferroptosis via inhibition of the system Xc⁻ antiporter is a key mechanism of action for its anticancer potential. Furthermore, the potent activity of its derivatives against various parasites, through a mechanism likely distinct from tubulin polymerization inhibition, highlights its potential for developing new anti-infective agents. Further research into the specific molecular targets and optimization of the parent compound will be crucial for translating the potential of this chemical scaffold into clinically effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Trifluoromethyl)benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 2-(trifluoromethyl)benzimidazole from o-phenylenediamine and trifluoroacetic acid. Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic properties. This document outlines a detailed, high-yield experimental protocol, presents a summary of reaction conditions, and includes full characterization data for the final product. The provided information is intended to enable researchers to reliably synthesize and characterize this important building block for drug discovery and development.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole. This structural motif is found in a variety of pharmacologically active molecules, demonstrating a broad range of bioactivities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a drug candidate's potency, bioavailability, and pharmacokinetic profile.[1][2] Specifically, in the context of benzimidazoles, the 2-(trifluoromethyl) substituent has been shown to be a key feature in compounds with potent biological activities.[3][4]
This document details a robust and efficient method for the synthesis of this compound via the condensation of o-phenylenediamine with trifluoroacetic acid.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed condensation reaction, as depicted below.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from o-phenylenediamine and trifluoroacetic acid.
Materials:
-
o-Phenylenediamine (99%)
-
Trifluoroacetic acid (TFA) (99%)
-
Ethyl acetate (reagent grade)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (10.8 g, 100 mmol) and trifluoroacetic acid (17.1 g, 150 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4 hours with continuous stirring.
-
Work-up: After 4 hours, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| o-Phenylenediamine | 10.8 g (100 mmol) |
| Trifluoroacetic Acid | 17.1 g (150 mmol) |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 4 hours |
| Product | |
| Yield | 18.7 g (100%) |
| Appearance | Gray crystals |
| Melting Point | 208-211 °C |
Characterization Data
The synthesized this compound can be characterized by the following spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 9.96 (br s, 1H, NH), 7.90 (d, J=7.8 Hz, 1H), 7.56 (d, J=7.2 Hz, 1H), 7.47 - 7.37 (m, 2H).
-
¹³C NMR: (Data to be obtained from experimental results)
-
IR (KBr): (Data to be obtained from experimental results)
-
Mass Spectrometry (EI): m/z (%) = 186 (M⁺).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. This compound serves as a valuable building block for the development of novel therapeutic agents. The detailed experimental procedure and characterization data will aid researchers in the efficient production and verification of this important chemical entity.
References
Application Notes: One-Pot Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives
Introduction
2-(Trifluoromethyl)benzimidazole derivatives represent a privileged scaffold in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group into the benzimidazole core significantly enhances crucial pharmacological properties. This group increases lipophilicity, which can improve the molecule's ability to cross cellular membranes, and enhances metabolic stability by blocking sites susceptible to enzymatic degradation, thereby extending the drug's half-life.[1] These derivatives have demonstrated a wide array of biological activities, including potential as anticancer, antiparasitic, and antiviral agents.[2][3] Notably, certain this compound compounds have been identified as novel inducers of ferroptosis, a form of regulated cell death, presenting a promising avenue for cancer therapy.[4][5]
The development of efficient, one-pot synthesis protocols is crucial for accelerating the discovery and optimization of these valuable compounds. One-pot reactions, where reactants are subjected to successive chemical reactions in a single reactor, offer numerous advantages, including reduced reaction times, lower costs, and decreased waste generation, aligning with the principles of green chemistry.[6] This document outlines detailed protocols for three distinct one-pot methods for synthesizing this compound derivatives, tailored for researchers in synthetic chemistry and drug discovery.
Experimental Protocols & Data
Three primary one-pot methodologies are presented: the classic Phillips condensation with trifluoroacetic acid, a modern approach using in situ generated trifluoroacetonitrile, and a heterogeneous catalysis method for improved sustainability.
Method 1: Phillips-Type Condensation with Trifluoroacetic Acid
This widely used method involves the direct condensation of an o-phenylenediamine with trifluoroacetic acid (TFA), typically in the presence of a strong acid catalyst which facilitates the cyclization and dehydration steps.
Protocol:
-
To a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol).
-
Add trifluoroacetic acid (1.2 mmol, 1.2 equivalents).
-
Add a strong acid catalyst, such as 4M hydrochloric acid or polyphosphoric acid (PPA), to the mixture.
-
Heat the reaction mixture to reflux (typically 100-140 °C) for 4-8 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the solution by slowly adding a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold water and dry under a vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
General Reaction Workflow
Caption: A generalized workflow for the one-pot synthesis of benzimidazole derivatives.
Method 2: Condensation with in situ Generated Trifluoroacetonitrile
This efficient method utilizes trifluoroacetamide and a dehydrating agent to generate trifluoroacetonitrile (CF3CN) in situ, which then reacts with the diamine. This approach avoids handling toxic gaseous CF3CN directly.[8]
Protocol:
-
In an oven-dried sealed tube, combine the o-phenylenediamine derivative (0.5 mmol), trifluoroacetamide (1.0 mmol, 2.0 equiv.), and PPh3 (1.0 mmol, 2.0 equiv.).
-
Add I2 (1.0 mmol, 2.0 equiv.) and K2CO3 (1.0 mmol, 2.0 equiv.) to the tube.
-
Add 2.0 mL of dry acetonitrile (MeCN) as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final this compound.[8]
Proposed Reaction Mechanism
Caption: The reaction proceeds via nucleophilic addition to form an intermediate, followed by cyclization.[8]
Method 3: Heterogeneous Catalysis using Engineered MgO@DFNS
This protocol employs a sustainable, reusable heterogeneous catalyst (MgO supported on dendritic fibrous nanosilica) for the condensation of o-phenylenediamine with a trifluoromethyl-substituted aldehyde under mild conditions.[9]
Protocol:
-
Add o-phenylenediamine (1 mmol) and 4-(trifluoromethyl)benzaldehyde (1 mmol) to a round-bottom flask.
-
Add 10 mg of the engineered MgO@DFNS catalyst.
-
Add 5 mL of methanol as the solvent.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by TLC (typically complete within 1-2 hours).
-
After completion, separate the catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst with ethanol and dry it at 80 °C for future use.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole.[9]
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis of representative this compound derivatives using the described one-pot methods.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Phillips-Type Condensation | o-Phenylenediamine, Trifluoroacetic Acid | HCl or PPA | None/Acid | 100-140 | 4-8 | 60-85 (Typical) | [3] |
| in situ Trifluoroacetonitrile | o-Phenylenediamine, Trifluoroacetamide | PPh3 / I2 / K2CO3 | MeCN | 80 | 12 | 81-96 (Excellent) | [8] |
| Heterogeneous Catalysis (MgO@DFNS) | o-Phenylenediamine, 4-(CF3)benzaldehyde | MgO@DFNS (10 mg) | Methanol | Ambient | 1.5 | 94 (Excellent) | [9] |
Application in Drug Discovery: Inducing Ferroptosis
This compound derivatives have been identified as potent inducers of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. This mechanism is distinct from apoptosis and holds significant promise for treating cancers that are resistant to traditional therapies.[4]
The primary mechanism involves the inhibition of the cystine/glutamate antiporter (System Xc-).[5] Inhibition of this transporter depletes intracellular cysteine, which is a crucial precursor for the synthesis of glutathione (GSH). The reduction in GSH levels leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) causes oxidative damage to cell membranes, culminating in cell death.[4][5]
Ferroptosis Induction Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 8. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(Trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(Trifluoromethyl)benzimidazole, a valuable scaffold in medicinal chemistry.[1][2][3] The protocols focus on a modern, efficient microwave-assisted approach and offer a comparison with conventional synthesis methods.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to biological targets. Traditional synthesis methods for benzimidazoles can be time-consuming and may result in lower yields.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering advantages such as significantly reduced reaction times, increased yields, and often cleaner reaction profiles.[5][7][8]
This document outlines the microwave-assisted synthesis of this compound via the Phillips cyclocondensation of o-phenylenediamine and trifluoroacetic acid.
Reaction Scheme
The synthesis proceeds through the condensation of o-phenylenediamine with trifluoroacetic acid, followed by cyclization to form the benzimidazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. sciforum.net [sciforum.net]
- 6. jocpr.com [jocpr.com]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. preprints.org [preprints.org]
Scale-up Synthesis of 2-(Trifluoromethyl)benzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Trifluoromethyl)benzimidazole, a key heterocyclic motif in medicinal chemistry and materials science. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.
Introduction
This compound and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to biological targets. This document outlines two reliable methods for the gram-scale synthesis of the parent compound, this compound.
Method 1: Phillips-Ladenburg Condensation
This classical method involves the direct condensation of an o-phenylenediamine with trifluoroacetic acid. It is a straightforward and cost-effective approach for large-scale production.
Method 2: Copper-Catalyzed Cyclization
This contemporary method utilizes a copper catalyst to facilitate the cyclization of N-aryl trifluoroacetimidoyl chlorides with primary amines. This approach offers an alternative route with potentially milder reaction conditions.
Data Summary
The following table summarizes the key quantitative data for the two synthetic methods, allowing for easy comparison.
| Parameter | Method 1: Phillips-Ladenburg Condensation | Method 2: Copper-Catalyzed Cyclization |
| Starting Materials | o-Phenylenediamine, Trifluoroacetic Acid | N-aryl trifluoroacetimidoyl chlorides, Primary Amines |
| Catalyst | None (acid-catalyzed) | Copper(I) salt (e.g., CuI) |
| Solvent | Methanol/Water or neat | Dichloromethane (DCM) or similar aprotic solvent |
| Reaction Temperature | 50-100 °C | Room Temperature to 40 °C |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Typical Yield | 85-95% | 70-90% |
| Purification | Recrystallization | Column Chromatography or Recrystallization |
Experimental Protocols
Method 1: Phillips-Ladenburg Condensation Protocol
This protocol describes the synthesis of this compound from o-phenylenediamine and trifluoroacetic acid.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a 1:1 mixture of methanol and water.
-
Reagent Addition: Slowly add trifluoroacetic acid (1.1 - 1.5 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 50°C and maintain for 2 hours.[1] Alternatively, for a solvent-free approach, heat the mixture of o-phenylenediamine and trifluoroacetic acid to 100°C for 2 hours.
-
Work-up:
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Method 2: Copper-Catalyzed Cyclization Protocol
This protocol outlines the synthesis of 2-(Trifluoromethyl)benzimidazoles from N-aryl trifluoroacetimidoyl chlorides and primary amines.[2]
Materials:
-
N-aryl trifluoroacetimidoyl chloride (e.g., N-phenyl-2,2,2-trifluoroacetimidoyl chloride)
-
Primary amine (e.g., aniline)
-
Copper(I) iodide (CuI)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Silica gel for column chromatography
-
Eluent (e.g., hexanes/ethyl acetate mixture)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert gas manifold
-
Syringes and needles
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), and anhydrous dichloromethane.
-
Reagent Addition: To the stirred suspension, add the N-aryl trifluoroacetimidoyl chloride (1.0 equivalent) followed by the primary amine (1.1 equivalents) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40°C to increase the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure this compound derivative.
-
Visualizations
Caption: General experimental workflow for the two primary methods of synthesizing this compound.
References
2-(Trifluoromethyl)benzimidazole: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzimidazole is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final drug molecule. This document provides detailed application notes on the use of this compound in the development of antiparasitic and anticancer agents, complete with experimental protocols and pathway diagrams.
I. Application in Antiparasitic Drug Discovery
Derivatives of this compound have demonstrated significant activity against various parasites, including protozoa and helminths. These compounds represent a promising class of agents for the development of new treatments for parasitic diseases.
Quantitative Data Summary: Antiprotozoal and Anthelmintic Activity
The following table summarizes the in vitro activity of various this compound derivatives against different parasites.
| Compound ID | Substituent (Position) | Target Organism | IC50 (µM) | Reference |
| 1a | -H | Giardia intestinalis | 0.28 | [1] |
| Entamoeba histolytica | 0.35 | [1] | ||
| Trichomonas vaginalis | 0.25 | [1] | ||
| 1b | 5-Nitro | Giardia intestinalis | 0.08 | [1] |
| Entamoeba histolytica | 0.12 | [1] | ||
| Trichomonas vaginalis | 0.09 | [1] | ||
| 1c | 5-Chloro | Giardia intestinalis | 0.15 | [1] |
| Entamoeba histolytica | 0.20 | [1] | ||
| Trichomonas vaginalis | 0.18 | [1] | ||
| 1e | 5,6-Dichloro | Giardia intestinalis | 0.11 | [1] |
| Entamoeba histolytica | 0.15 | [1] | ||
| Trichomonas vaginalis | 0.13 | [1] | ||
| 20 | 1-(CH2)2N(C2H5)2 | Trichinella spiralis (muscle larvae) | As active as Albendazole | [2] |
Experimental Protocol: General Synthesis of this compound Derivatives (Phillips Cyclocondensation)
This protocol describes the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives via the Phillips cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid.[1]
Materials:
-
Substituted 1,2-phenylenediamine (1.0 eq)
-
Trifluoroacetic acid (1.2 eq)
-
4N Hydrochloric acid
-
Ethanol
-
Ammonium hydroxide (28%)
Procedure:
-
A mixture of the appropriately substituted 1,2-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.2 eq) in 4N HCl is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature.
-
The cooled mixture is carefully neutralized with ammonium hydroxide (28%) to a pH of approximately 7.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford the desired 2-(trifluoromethyl)-1H-benzimidazole derivative.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Synthetic workflow for this compound derivatives.
II. Application in Anticancer Drug Discovery: Ferroptosis Induction
Recent studies have identified this compound derivatives as potent inducers of ferroptosis, a novel form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] This discovery opens up new avenues for cancer therapy, particularly for treatment-resistant cancers.
Quantitative Data Summary: Anticancer Activity (Ferroptosis Induction)
The following table summarizes the in vitro activity of a lead this compound derivative, FA16, in inducing ferroptosis in various cancer cell lines.
| Compound ID | Cell Line | Activity | EC50 (µM) | Reference |
| FA16 | HepG2 (Hepatocellular Carcinoma) | Ferroptosis Induction | Single-digit micromolar | [3] |
| A549 (Lung Carcinoma) | Ferroptosis Induction | Not specified | [3] | |
| 786-O (Renal Cell Carcinoma) | Ferroptosis Induction | Not specified | [3] |
Experimental Protocol: Synthesis of Ferroptosis-Inducing this compound Derivatives
This protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives that act as ferroptosis inducers.
Materials:
-
2-(Trifluoromethyl)-1H-benzimidazole (1.0 eq)
-
Substituted benzyl bromide or alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
Procedure:
-
To a solution of 2-(Trifluoromethyl)-1H-benzimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl bromide or alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired N-substituted this compound derivative.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway: Induction of Ferroptosis by Inhibition of System Xc⁻
This compound derivatives, such as FA16, have been shown to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻).[3] This inhibition leads to a depletion of intracellular cysteine, which is a key precursor for the synthesis of the antioxidant glutathione (GSH). The reduction in GSH levels leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.
Caption: Ferroptosis pathway initiated by System Xc⁻ inhibition.
Conclusion
This compound is a privileged scaffold in the design and synthesis of novel therapeutic agents. Its utility as a pharmaceutical intermediate is well-established, with derivatives showing potent antiparasitic and anticancer activities. The experimental protocols and pathway information provided herein serve as a valuable resource for researchers engaged in the discovery and development of new drugs based on this versatile chemical entity. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Trifluoromethyl)benzimidazole in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. This document provides detailed application notes on the synthesis and biological evaluation of this compound derivatives and protocols for key experimental procedures.
I. Synthetic Applications and Protocols
A common and effective method for the synthesis of the this compound core is the Phillips cyclocondensation reaction. This involves the condensation of an appropriately substituted o-phenylenediamine with trifluoroacetic acid.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general procedure for the synthesis of this compound derivatives via the Phillips cyclocondensation reaction.
Materials:
-
Substituted o-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (10%)
-
Ethanol or Methanol for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in 4 M HCl.
-
To this solution, add trifluoroacetic acid (1.1 to 1.5 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of an ammonium hydroxide or sodium hydroxide solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound derivative.
-
Dry the purified product under vacuum.
-
Characterize the final compound using appropriate analytical techniques, such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and melting point analysis.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
II. Anticancer Applications and Protocols
Derivatives of this compound have shown significant potential as anticancer agents, acting through various mechanisms, including the induction of ferroptosis and the inhibition of key signaling pathways.
Mechanism of Action: Induction of Ferroptosis
Certain this compound derivatives have been identified as potent inducers of ferroptosis, a form of iron-dependent regulated cell death. A key mechanism involves the inhibition of the cystine/glutamate antiporter (system Xc⁻).[1][2] This leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2] The subsequent decrease in GSH levels compromises the activity of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[2] The accumulation of lipid reactive oxygen species (ROS) ultimately results in cell death.[3]
Signaling Pathway for Ferroptosis Induction
Caption: Inhibition of system Xc⁻ by this compound derivatives induces ferroptosis.
Mechanism of Action: EGFR/VEGFR-2 Inhibition
Other derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[4] These receptors are crucial for cancer cell proliferation, survival, and angiogenesis.[4] By blocking the ATP-binding site of these kinases, the this compound compounds inhibit downstream signaling pathways, leading to reduced tumor growth and vascularization.[4][5][6]
Signaling Pathway for EGFR/VEGFR-2 Inhibition
Caption: Inhibition of EGFR/VEGFR-2 signaling by this compound derivatives.
Protocol 2: Determination of Anticancer Activity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound derivatives (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Dimethyl sulfoxide (DMSO) or solubilization solution[7]
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in a complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 4 hours.[7]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Derivatives | |||
| ORT14 (para-fluoro) | A549, A498, A375 | 0.377 | [9] |
| ORT14 (para-fluoro) | HeLa, HepG2 | 0.188 | [9] |
| ORT15 (ortho-fluoro, 5-methyl) | A549, A498, HeLa | 0.354 | [9] |
| ORT15 (ortho-fluoro, 5-methyl) | A375, HepG2 | 0.177 | [9] |
| ORT17 (para-fluoro, 5-methyl) | HeLa, A375 | 0.354 | [9] |
| Other Derivatives | |||
| Compound 7d | MCF-7 | 0.51 | [7] |
| Doxorubicin (Reference) | MCF-7 | 2.12 | [7] |
III. Antimicrobial Applications and Protocols
The this compound scaffold has been explored for its antimicrobial properties against a range of bacteria and fungi.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound derivatives using the broth microdilution method.[10][11][12][13]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well round-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compounds and inoculum.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37 °C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluoro-substituted Derivatives | |||
| Compound 14 (meta-fluoro) | Bacillus subtilis | 7.81 | [15] |
| Compound 18 (meta-fluoro, 5-methyl) | Bacillus subtilis | 7.81 | [15] |
| Compound 18 (meta-fluoro, 5-methyl) | Gram-negative bacteria | 31.25 | [15] |
IV. Anti-inflammatory Applications and Protocols
Derivatives of this compound have also been investigated for their anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), and by reducing the production of pro-inflammatory cytokines.[16]
Protocol 4: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for assessing the COX-2 inhibitory activity of this compound derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
A suitable colorimetric or fluorometric probe
-
Assay buffer
-
This compound derivatives
-
Selective COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to the assay buffer.
-
Add the test compounds or control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37 °C.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Protocol 5: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a general method for evaluating the 5-LOX inhibitory potential.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Assay buffer (e.g., phosphate buffer, pH 6.3-7.4)
-
This compound derivatives
-
Known 5-LOX inhibitor (e.g., zileuton, nordihydroguaiaretic acid) as a positive control
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the assay mixture containing the assay buffer and the 5-LOX enzyme.
-
Add the test compounds or positive control at various concentrations and pre-incubate for a short period.
-
Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for a few minutes.[17]
-
Calculate the initial reaction rates and the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
Protocol 6: Inhibition of TNF-α and IL-6 Secretion in Macrophages
This protocol outlines the assessment of the anti-inflammatory activity of the compounds by measuring their effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[18]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives
-
Dexamethasone or other known anti-inflammatory agent as a positive control
-
ELISA kits for TNF-α and IL-6
-
24-well or 96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce the production of pro-inflammatory cytokines.[18]
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ values from the dose-response curves.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Benzimidazole Derivative with 4-Trifluoromethylphenyl | Secretory Phospholipase A₂ Inhibition | Strong Inhibition (IC₅₀ not specified) | [16] |
| Benzimidazole Derivative 8 | 5-Lipoxygenase Inhibition | Potent Inhibition (IC₅₀ not specified) | [16] |
| Benzimidazole Derivatives B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | Lower than Ibuprofen (IC₅₀ not specified) | [19] |
V. Conclusion
The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel this compound-based therapeutic agents. Further exploration of this chemical space is warranted to develop new and effective treatments for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) | Semantic Scholar [semanticscholar.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. acgpubs.org [acgpubs.org]
- 16. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. 2.10. Measurement of NO, TNF-α, and IL-6 Levels in Cell Culture Supernatants of LPS-Stimulated RAW264.7 Cells [bio-protocol.org]
- 19. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Trifluoromethyl)benzimidazole Derivatives as Antiparasitic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antiparasitic activity, and experimental protocols for 2-(trifluoromethyl)benzimidazole derivatives. This class of compounds has demonstrated significant efficacy against a range of protozoan and helminthic parasites, often exhibiting greater potency than commercially available drugs.[1][2][3]
Quantitative Data Summary
The antiparasitic activity of various this compound derivatives has been evaluated against several parasites. The following tables summarize the reported in vitro and in vivo data.
Table 1: In Vitro Antiprotozoal Activity of this compound Derivatives
| Compound ID | Parasite | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. Drug | Citation |
| 1a-1i series | Giardia intestinalis | Nanomolar range | Albendazole, Metronidazole | - | [4] |
| 1a-1i series | Entamoeba histolytica | Nanomolar range | Albendazole, Metronidazole | - | [4] |
| 1a-1i series | Trichomonas vaginalis | Nanomolar range | Albendazole, Metronidazole | - | [4] |
| Compound 21 | Leishmania mexicana | 4.1 | Pentamidine | 2.421 | [4] |
| Compound 8 | Leishmania mexicana (promastigotes) | 3.25 | - | - | [1] |
| Compound 8 | Leishmania mexicana (amastigotes) | 0.26 | - | - | [1] |
| Compound E2 | Leishmania mexicana (promastigotes) | 4.04 | Pentamidine | 2.23 | [5] |
Table 2: In Vitro and In Vivo Antihelminthic Activity of this compound Derivatives
| Compound ID | Parasite | Assay Type | Dose/Concentration | % Reduction/Effect | Reference Drug | % Reduction/Effect of Ref. Drug | Citation |
| Compound 20 | Trichinella spiralis | In vitro | - | As active as Albendazole | Albendazole | - | [3] |
| Compound 1b, 1e | Trichinella spiralis (adult) | In vivo | 75 mg/kg | Good activity | Albendazole, Triclabendazole | - | [4] |
| Compound 1f | Trichinella spiralis (muscle larvae) | In vivo | - | Efficacious | Albendazole, Triclabendazole | - | [4] |
| Compound 1/HP-βCD | Trichinella spiralis (muscle larvae) | In vivo | - | 84% reduction | - | - | [6] |
Experimental Protocols
Synthesis of this compound Derivatives via Phillips Cyclocondensation
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted 1,2-phenylenediamine
-
Trifluoroacetic acid
-
4M Hydrochloric acid or Polyphosphoric acid (PPA)
-
Xylene (if using PPA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the substituted 1,2-phenylenediamine in an excess of 4M hydrochloric acid.
-
Add an equimolar amount of trifluoroacetic acid to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Alternate Procedure using PPA:
-
To a suspension of PPA in xylene at 80°C, add equimolar amounts of the 4-substituted-1,2-phenylenediamine and trifluoroacetic acid.
-
Increase the temperature to 145°C and stir for 4 hours.
-
Cool the reaction mixture and dilute with hot water while stirring.
-
Filter the hot mixture and neutralize the collected solid with NaHCO₃.
-
Filter the solid, wash with hot water, and recrystallize from a suitable solvent.
Synthesis workflow for this compound derivatives.
In Vitro Antiprotozoal Assays
Materials:
-
Giardia lamblia trophozoites (e.g., WB strain)
-
TYI-S-33 medium supplemented with bovine bile and serum
-
96-well microtiter plates
-
Test compounds and reference drug (e.g., Metronidazole, Albendazole) dissolved in DMSO
-
Hemocytometer
-
Inverted microscope
Procedure:
-
Culture G. lamblia trophozoites in TYI-S-33 medium at 37°C.
-
Harvest trophozoites from logarithmic phase cultures by chilling the culture tubes on ice for 10-15 minutes to detach the cells.
-
Determine the parasite concentration using a hemocytometer and adjust to the desired density (e.g., 5 x 10⁴ trophozoites/mL) in fresh medium.
-
Dispense the parasite suspension into 96-well plates.
-
Add serial dilutions of the test compounds and reference drug to the wells. Include a solvent control (DMSO) and a negative control (no drug).
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
After incubation, count the number of viable trophozoites in each well using a hemocytometer and an inverted microscope.
-
Calculate the 50% inhibitory concentration (IC₅₀) by probit analysis.[7]
Materials:
-
Leishmania spp. promastigotes (e.g., L. major)
-
M199 medium supplemented with fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds and reference drug (e.g., Amphotericin B, Pentamidine) dissolved in DMSO
-
Resazurin solution
-
Fluorometer/spectrophotometer
Procedure:
-
Culture Leishmania promastigotes in M199 medium at 26°C.
-
Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 1 x 10⁶ promastigotes/mL.
-
Seed the promastigotes into 96-well plates.
-
Add serial dilutions of the test compounds and reference drug. Include appropriate controls.
-
Incubate the plates at 26°C for 72 hours.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence or absorbance to determine parasite viability.
-
Calculate the IC₅₀ values from the dose-response curves.
In Vivo Antihelminthic Assay (Trichinella spiralis)
Materials:
-
Trichinella spiralis-infected mice (e.g., BALB/c)
-
Test compounds and reference drug (e.g., Albendazole)
-
Pepsin-HCl digestion solution
-
Stereomicroscope
Procedure:
-
Infect mice orally with a known number of T. spiralis muscle larvae.
-
For testing against the adult (intestinal) stage, administer the test compounds orally for a specified number of days post-infection (e.g., days 5 and 6).[8]
-
For testing against the larval (muscle) stage, administer the test compounds at a later time point (e.g., starting day 35 post-infection).
-
At the end of the experiment (e.g., day 30 for intestinal phase testing or day 42 for muscle phase testing), euthanize the mice.
-
To determine the adult worm burden, dissect the small intestine, incubate in saline, and count the adult worms under a stereomicroscope.
-
To determine the muscle larval burden, collect the carcass, digest it in pepsin-HCl solution, and count the released larvae.[9]
-
Calculate the percentage reduction in worm/larval load compared to an untreated control group.
Mechanism of Action
Unlike many traditional benzimidazoles that target β-tubulin, this compound derivatives appear to have diverse mechanisms of action depending on the parasite.[2][3] One study on a specific derivative revealed that it did not inhibit tubulin polymerization.[3]
For Trichinella spiralis, a proteomic analysis of muscle larvae treated with a 2-(trifluoromethyl)-1H-benzimidazole derivative showed significant changes in the expression levels of proteins involved in energy metabolism and the cytoskeleton.[6] This suggests a disruption of essential cellular processes beyond tubulin polymerization.
In Leishmania species, potential molecular targets have been identified as pteridine reductase 1 (PTR1) and arginase.[1][10] PTR1 is crucial for the parasite's folate and biopterin metabolism, making it a vital enzyme for survival.[10] Arginase is involved in the polyamine biosynthesis pathway, which is essential for parasite proliferation.[1] Inhibition of these enzymes presents a promising mechanism for the antileishmanial activity of these benzimidazole derivatives.
Proposed mechanisms of action for 2-(trifluoromethyl)benzimidazoles.
References
- 1. Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes | MDPI [mdpi.com]
- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana | MDPI [mdpi.com]
- 6. Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proteomic analysis of surface proteins of Trichinella spiralis muscle larvae by two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Application of 2-(Trifluoromethyl)benzimidazole in Perovskite Solar Cells: A Detailed Guide
Application Notes and Protocols
For researchers, scientists, and drug development professionals exploring advanced materials for renewable energy, 2-(Trifluoromethyl)benzimidazole (TFMBI) has emerged as a promising multifunctional additive in the fabrication of high-performance perovskite solar cells (PSCs). This document provides a comprehensive overview of its application, detailing its role in enhancing device efficiency and stability, along with standardized protocols for its integration and the characterization of resulting devices.
Introduction
Perovskite solar cells are a leading technology in next-generation photovoltaics. However, defects within the perovskite crystalline structure often lead to non-radiative recombination of charge carriers, limiting the power conversion efficiency (PCE) and long-term stability of the devices.[1][2][3] this compound has been identified as an effective additive to mitigate these issues. Its unique molecular structure allows it to passivate surface defects and create a protective barrier against environmental moisture.[1][2][3]
Mechanism of Action
The efficacy of TFMBI in perovskite solar cells stems from a dual-pronged approach:
-
Defect Passivation: TFMBI acts as a Lewis base, with its two nitrogen sites coordinating with uncoordinated lead ions (Pb²⁺), which are common Lewis acid-type defects on the perovskite surface. This interaction effectively passivates these charge traps, thereby suppressing non-radiative recombination and enhancing the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.[1][2]
-
Moisture Resistance: The trifluoromethyl (-CF₃) group in the TFMBI molecule is highly hydrophobic.[1][2] When TFMBI is incorporated into the perovskite film, these hydrophobic groups orient themselves at the surface, forming a barrier that repels moisture and oxygen.[1][2] This significantly improves the long-term stability of the unencapsulated devices when exposed to ambient conditions.[1][2][3]
The synergistic effect of defect passivation and enhanced hydrophobicity leads to a substantial improvement in both the initial power conversion efficiency and the operational stability of the perovskite solar cells.[1]
Performance Enhancements
The incorporation of TFMBI as an additive in perovskite solar cells has demonstrated significant improvements in key photovoltaic parameters. The data presented below summarizes the performance of pristine (control) devices compared to TFMBI-modified devices.
| Photovoltaic Parameter | Pristine Device | TFMBI-Modified Device |
| Power Conversion Efficiency (PCE) | 20.62% | 23.16% |
| Open-Circuit Voltage (VOC) | Data not available | Data not available |
| Short-Circuit Current Density (JSC) | Data not available | Data not available |
| Fill Factor (FF) | Data not available | Data not available |
Stability Data:
| Condition | Performance Metric |
| Unencapsulated, stored in air (20-30% relative humidity) for 60 days | Retained 90.32% of initial PCE |
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication and characterization of perovskite solar cells incorporating this compound.
Materials and Reagents
-
Perovskite Precursor Solution: A mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
This compound (TFMBI) Additive Solution: TFMBI dissolved in a suitable solvent such as isopropanol.
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
Electron Transport Layer (ETL): Tin oxide (SnO₂) nanoparticle solution.
-
Hole Transport Layer (HTL): Spiro-OMeTAD solution with additives (e.g., Li-TFSI, TBP).
-
Metal Electrode: Gold (Au) or Silver (Ag).
Device Fabrication Workflow
The following diagram illustrates the typical fabrication process for a perovskite solar cell with a TFMBI passivation layer.
Protocol Steps:
-
Substrate Preparation:
-
Clean FTO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to enhance surface wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of SnO₂ onto the FTO substrate by spin-coating a nanoparticle solution.
-
Anneal the SnO₂-coated substrates at 150°C for 30 minutes.
-
-
Perovskite Layer Formation:
-
Prepare the perovskite precursor solution in a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the SnO₂ layer.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the perovskite film at 100°C for 1 hour.
-
-
This compound Treatment:
-
Prepare a solution of TFMBI in isopropanol (e.g., 1 mg/mL).
-
After the perovskite film has cooled to room temperature, spin-coat the TFMBI solution onto the perovskite layer.
-
Anneal the TFMBI-treated perovskite film at 100°C for 10 minutes to remove the solvent and promote interaction with the perovskite surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit the Spiro-OMeTAD solution onto the TFMBI-modified perovskite layer via spin-coating.
-
-
Electrode Deposition:
-
Thermally evaporate a gold or silver back electrode onto the HTL under high vacuum.
-
Characterization Techniques
-
Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Surface Morphology: Analyze the surface morphology and grain structure of the perovskite films with and without TFMBI treatment using Scanning Electron Microscopy (SEM).
-
Crystallinity: Investigate the crystal structure and phase purity of the perovskite films using X-ray Diffraction (XRD).
-
Optical Properties: Characterize the light absorption and photoluminescence (PL) properties of the films using UV-Vis spectroscopy and PL spectroscopy.
-
Defect Density: Evaluate the trap state density using techniques such as space-charge-limited current (SCLC) measurements and transient photovoltage/photocurrent decay measurements.
-
Hydrophobicity: Measure the water contact angle on the surface of the perovskite films to assess the impact of the TFMBI treatment on hydrophobicity.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of how this compound enhances the performance and stability of perovskite solar cells.
Conclusion
This compound serves as a highly effective additive for enhancing the performance and stability of perovskite solar cells. Its ability to passivate surface defects and form a hydrophobic protective layer addresses two of the most critical challenges in perovskite solar cell technology. The detailed protocols provided herein offer a standardized approach for the successful integration of TFMBI in the fabrication of next-generation photovoltaic devices.
References
Protocol for N-alkylation of 2-(Trifluoromethyl)benzimidazole: A Detailed Application Note for Researchers
Introduction
2-(Trifluoromethyl)benzimidazole and its N-alkylated derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiparasitic and antiviral properties.[1][2] The trifluoromethyl group enhances metabolic stability and lipophilicity, making these compounds attractive for therapeutic applications. The N-alkylation of the benzimidazole core is a critical step in the synthesis of these derivatives, allowing for the introduction of various functional groups that can modulate their pharmacological profiles. This document provides detailed protocols for the N-alkylation of this compound, summarizing quantitative data and outlining experimental workflows for researchers, scientists, and drug development professionals.
General Reaction Pathway
The N-alkylation of this compound typically proceeds via the deprotonation of the benzimidazole nitrogen by a base, followed by nucleophilic attack on an alkylating agent. The general reaction is depicted below:
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocols
Several methods can be employed for the N-alkylation of this compound. The choice of method depends on the desired product, the reactivity of the alkylating agent, and the required scale of the reaction.
Protocol 1: Conventional N-Alkylation using a Strong Base
This protocol utilizes a strong base to deprotonate the benzimidazole, followed by reaction with an alkyl halide.
Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.1 - 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.0 - 1.2 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
A facile and efficient method for the N-alkylation of compounds containing multiple benzimidazole functionalities has been developed using powdered KOH in DMSO with alkyl halides as the alkylating agents[3].
Caption: Workflow for conventional N-alkylation.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
Phase-transfer catalysis is a versatile method that facilitates the reaction between reactants in different phases, often allowing for milder reaction conditions and the use of less hazardous bases.[4]
Methodology:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.2-2.0 eq), a solid inorganic base such as powdered sodium hydroxide or potassium carbonate (2.0-3.0 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1-0.2 eq).
-
Reaction: Add a suitable organic solvent (e.g., toluene, acetonitrile) and heat the mixture to 35-100 °C with vigorous stirring. The reaction time can vary from 3 to 8 hours.[5]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, filter the solid inorganic base and wash it with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
The use of quaternary ammonium salts as phase-transfer catalysts has been shown to be effective for the N-alkylation of benzimidazoles.[5]
Caption: Workflow for phase-transfer catalyzed N-alkylation.
Protocol 3: Copper-Catalyzed N-Alkylation
Copper-catalyzed reactions offer an alternative route, particularly for less reactive alkylating agents or when specific regioselectivity is desired.
Methodology:
-
Preparation: In a reaction vessel, combine this compound (1.0 eq), the alkyl halide (1.5-2.0 eq), a copper(I) or copper(II) catalyst such as Cu(OAc)₂·H₂O (10-20 mol%), a ligand like 1,10-phenanthroline (15-30 mol%), and a base such as K₃PO₄ (2.0-3.0 eq).
-
Reaction: Add a suitable solvent, typically DMF, and heat the mixture to 100-120 °C for 12-24 hours under an inert atmosphere.[6][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify the product by column chromatography.
A robust copper-catalyzed one-pot C-N amination protocol has been developed for the efficient synthesis of N-alkyl substituted benzimidazoquinazolinones.[6][7]
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of benzimidazole derivatives. While specific data for this compound may vary, this provides a comparative overview.
| Alkylating Agent | Method | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Chloroacetate | Conventional | K₂CO₃ | DMF | - | RT | 12 | 85-95 | [8] |
| Benzyl Bromide | Conventional | K₂CO₃ | DMF | - | RT | 6 | >90 | [9] |
| n-Propyl Bromide | PTC | NaOH | - | TBAB | 70-75 | 8 | 75 | [5] |
| n-Butyl Bromide | PTC | NaOH | - | TBAB | 80-90 | 8 | 79 | [5] |
| Benzyl Bromide | PTC | NaOH | - | TBAB | 80-90 | 3 | 82 | [5] |
| Various Alkyl Halides | Copper-catalyzed | K₃PO₄ | DMF | Cu(OAc)₂·H₂O | 120 | 24 | 70-90 | [6][7] |
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of novel drug candidates. The choice of the synthetic protocol depends on the specific alkylating agent, desired scale, and available resources. Conventional methods using strong bases are often high-yielding but may require stringent anhydrous conditions. Phase-transfer catalysis offers a practical alternative with milder conditions and simpler work-up procedures. Copper-catalyzed methods provide a valuable tool for coupling a broader range of substrates. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CONVENIENT PROCEDURE FOR THE N-ALKYLATION OF COMPOUNDS CONTAINING MULTIPLE BENZIMIDAZOLE FUNCTIONALITIES - Lookchem [lookchem.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 6. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzimidazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethyl)benzimidazole, a crucial scaffold in medicinal chemistry.[1][2][3] Below you will find troubleshooting guidance for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and solutions.
Question 1: Why is my reaction yield of this compound consistently low or why is there no product formation at all?
Answer:
Low or no yield is a common issue that can stem from several factors. A systematic evaluation of your reaction setup is crucial.
-
Suboptimal Reaction Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to the decomposition of starting materials or the final product. It is important to carefully control the reaction temperature.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield. For some benzimidazole syntheses, polar solvents like ethanol have been shown to produce good to excellent yields.[4]
-
Inefficient or Absent Catalyst: While the direct condensation of o-phenylenediamine with trifluoroacetic acid can proceed, some syntheses of substituted benzimidazoles benefit from a catalyst to improve yield and reaction time.[4] Without a catalyst, conversion rates can be low and reaction times much longer.[4]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or trifluoroacetic acid can interfere with the reaction. Ensure you are using reagents of appropriate purity.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Question 2: How can I deal with the formation of impurities that are difficult to separate from the final product?
Answer:
Product purification can be challenging due to the formation of side products with similar polarities to this compound.
-
Side Reactions: Undesired side reactions can lead to a mixture of products. Optimizing the reaction conditions, such as temperature and reaction time, can help minimize the formation of byproducts.
-
Purification Technique: If impurities are still present, consider alternative purification methods. While recrystallization is a common method, column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) can be effective for separating compounds with similar polarities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most widely used method is the Phillips cyclocondensation, which involves the reaction of o-phenylenediamine with trifluoroacetic acid.[5] This method is often preferred for its simplicity and can result in high yields.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and optimize are:
-
Temperature: The reaction is often performed at an elevated temperature, such as reflux.
-
Reaction Time: A sufficient reaction time is necessary for the reaction to go to completion. This can range from a few hours to overnight, depending on the scale and specific conditions.
-
Purity of Reactants: The purity of both o-phenylenediamine and trifluoroacetic acid is crucial for obtaining a high yield of the desired product and minimizing impurities.
Q3: How can I purify the crude this compound after the reaction?
A3: After the reaction is complete, the crude product can be purified by the following steps:
-
Neutralize the reaction mixture with a base, such as an aqueous sodium hydrogen carbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine (a saturated aqueous sodium chloride solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[6]
Q4: Are there alternative methods for the synthesis of 2-(Trifluoromethyl)benzimidazoles?
A4: Yes, other methods have been developed. For instance, 2-(trifluoromethyl)benzimidazoles can be synthesized from the condensation of diamines with in situ generated trifluoroacetonitrile (CF3CN).[7] Another approach involves the reaction of (2-arylamino)iminophosphoranes with trifluoroacetyl esters or trifluoroacetic anhydride.[8]
Data Presentation
The following table summarizes the optimization of reaction conditions for a similar benzimidazole synthesis, demonstrating the impact of catalyst loading and reaction time on the product yield. This data can serve as a reference for optimizing your own synthesis of this compound.
| Entry | Reactants | Catalyst Dosage (wt%) | Time (h) | Conversion/Selectivity (%) | Yield (%) |
| 1 | o-phenylenediamine (OPDA) + Aldehyde | 0 | 4 | - | 32 |
| 2 | OPDA + Aldehyde | 0 | 16 | 72/54 | 60 |
| 3 | OPDA + Aldehyde | 5 | 4 | 84/79 | 80 |
| 4 | OPDA + Aldehyde | 10 | 4 | 100/98 | 95 |
| 5 | OPDA + Aldehyde | 15 | 4 | 100/98 | 95 |
Reaction conditions: All reactions were performed with 1 mmol of o-phenylenediamine and 1.2 mmol of aldehyde in ethanol at room temperature. The yield refers to the isolated product.[4]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the reaction of o-phenylenediamine with trifluoroacetic acid.[6]
Materials:
-
o-phenylenediamine (10.8 g, 100 mmol)
-
Trifluoroacetic acid (17.1 g, 150 mmol)
-
Aqueous sodium hydrogen carbonate solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine (10.8 g, 100 mmol) and trifluoroacetic acid (17.1 g, 150 mmol).[6]
-
Heat the mixture to reflux for 4 hours.[6]
-
After cooling to room temperature, pour the reaction mixture into an aqueous sodium hydrogen carbonate solution to neutralize the excess acid.[6]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous sodium chloride solution.[6]
-
Dry the ethyl acetate layer over anhydrous magnesium sulfate.[6]
-
Distill off the solvent under reduced pressure to obtain the final product.[6] A yield of 100% has been reported for this procedure.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-(Trifluoromethyl)benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Trifluoromethyl)benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the condensation of o-phenylenediamine and trifluoroacetic acid, may contain several impurities. The most common include:
-
Unreacted Starting Materials: o-Phenylenediamine and residual trifluoroacetic acid.
-
Side Products: Small amounts of polymeric or tar-like substances may form during the reaction.
-
Color Impurities: The crude product is often described as gray or off-white crystals, indicating the presence of color impurities.[1]
Q2: What are the recommended purification methods for crude this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity. For highly impure samples, column chromatography followed by recrystallization is recommended.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should be a white to off-white crystalline solid. The reported melting point is in the range of 208-211 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase for analyzing benzimidazole derivatives is a mixture of benzene and acetone (e.g., 7:3 v/v).[2] The separation of this compound from its impurities can be visualized under UV light.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low recovery can occur during both recrystallization and column chromatography. Here are some common causes and troubleshooting tips:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Recrystallization Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Perform small-scale solvent screening to find a solvent or solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. |
| Premature Crystallization | During hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Adding a slight excess of hot solvent before filtration can also help. |
| Product Loss During Column Chromatography | The compound may adhere strongly to the silica gel if the eluent is not polar enough. If the product is not eluting, gradually increase the polarity of the mobile phase. Conversely, if the compound elutes too quickly with the solvent front, a less polar eluent should be used. |
| Incorrect Fraction Collection | In column chromatography, improper monitoring of fractions can lead to the loss of the product. Monitor the fractions closely using TLC to identify and combine the fractions containing the pure compound. |
Issue 2: Persistent Impurities After Purification
Question: After purification, I still observe impurities in my this compound sample. How can I remove them?
Answer: The persistence of impurities often depends on their nature and the purification method used.
| Impurity Type | Recommended Action |
| Baseline (Polar) Impurities | If polar impurities are not removed by column chromatography, ensure the column is not overloaded. A longer column or a slower elution rate may improve separation. For recrystallization, these impurities may be removed by washing the crystals with a small amount of cold solvent in which the impurity is soluble. |
| Non-Polar Impurities | In column chromatography, starting with a less polar solvent system will help in eluting the non-polar impurities first, before the desired product. |
| Closely Eluting Impurities | If an impurity has a similar polarity to the product, separation by column chromatography can be challenging. A shallow polarity gradient or an isocratic elution with a fine-tuned solvent system may be necessary. Alternatively, a different purification technique, such as preparative HPLC, could be considered. |
Issue 3: The Compound "Oils Out" During Recrystallization
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.[3] Here are several strategies to prevent this:
-
Increase the Amount of Solvent: Add more of the hot recrystallization solvent to ensure the compound remains dissolved until the solution cools to a temperature below its melting point.
-
Slow Cooling: Allow the solution to cool down slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change the Solvent System: Use a different solvent or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization by creating nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot but sparingly when cold. An ethanol/water mixture is often a good starting point for benzimidazole derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
TLC Analysis: Analyze the crude mixture by TLC to determine a suitable eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good solvent system will give the product an Rf value of approximately 0.3-0.4. Based on related compounds, a starting point could be a hexane:ethyl acetate or a chloroform:ethyl acetate gradient.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 208-211 °C |
Table 2: Example TLC Analysis of Purification
| Sample | Mobile Phase (Hexane:EtOAc) | Rf Value |
| Crude Material | 7:3 | 0.35 (Product), 0.1 (Impurity A), 0.8 (Impurity B) |
| Purified (Column) | 7:3 | 0.35 (Single Spot) |
| Purified (Recrystallized) | 7:3 | 0.35 (Single Spot) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Trifluoromethyl)benzimidazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Phillips-Ladenburg condensation reaction.[1][2] This involves the reaction of o-phenylenediamine with trifluoroacetic acid (TFA), typically under reflux conditions.[3][4] The reaction is acid-catalyzed and proceeds by the initial acylation of one of the amino groups of o-phenylenediamine by trifluoroacetic acid, followed by an intramolecular cyclization to form the benzimidazole ring.
Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?
A2: While the reaction can be very high-yielding, several side reactions can occur, particularly if the reaction conditions are not optimized. These include:
-
N-Trifluoroacetylation of o-phenylenediamine: This is a significant potential side reaction where one or both amino groups of the starting material are acylated by trifluoroacetic acid without subsequent cyclization. This leads to the formation of N-(2-aminophenyl)-2,2,2-trifluoroacetamide or N,N'-(1,2-phenylene)bis(2,2,2-trifluoroacetamide).
-
Formation of 1,2-Disubstituted Benzimidazoles: In some variations of benzimidazole synthesis, particularly when using aldehydes, the formation of 1,2-disubstituted products is a common issue.[5] While less common with the carboxylic acid route, non-optimal conditions could potentially lead to secondary reactions.
-
Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.
Q3: My reaction is complete, but I am having difficulty isolating the pure product. What are some common purification challenges?
A3: Purification can be challenging if side reactions have occurred. The polarity of the N-acylated side products can be similar to the desired benzimidazole, making chromatographic separation difficult. If significant amounts of colored impurities from the oxidation of the starting material are present, multiple recrystallizations or treatment with activated carbon may be necessary to obtain a pure, colorless product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to reflux and maintained for the recommended duration (e.g., 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |
| Incorrect stoichiometry of reactants. | Use a slight excess of trifluoroacetic acid (e.g., 1.5 equivalents) to ensure complete conversion of the o-phenylenediamine.[3] | |
| Poor quality of starting materials. | Use purified o-phenylenediamine, as impurities can inhibit the reaction or lead to side products. | |
| Presence of Significant Side Products (e.g., N-trifluoroacetylated intermediates) | Reaction temperature is too low, favoring acylation but not the subsequent cyclization. | Ensure the reaction is at a sufficiently high temperature (reflux) to drive the intramolecular cyclization. |
| Non-homogenous reaction mixture. | Ensure adequate stirring throughout the reaction to maintain a homogenous mixture. | |
| Product is highly colored (dark brown or black) | Oxidation of the o-phenylenediamine starting material. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| During workup, after neutralization, dissolve the crude product in a suitable solvent and treat with activated carbon before recrystallization. |
Experimental Protocols
Detailed Protocol for the Phillips-Ladenburg Synthesis of this compound [3]
This protocol is based on a reported high-yield synthesis.
Materials:
-
o-Phenylenediamine (10.8 g, 100 mmol)
-
Trifluoroacetic acid (17.1 g, 150 mmol)
-
Sodium hydrogen carbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride solution
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 100 mmol) and trifluoroacetic acid (17.1 g, 150 mmol).
-
Heat the mixture to reflux with stirring for 4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium hydrogen carbonate to neutralize the excess acid.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Note: This reported procedure resulted in a 100% yield of this compound as gray crystals.[3]
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. adichemistry.com [adichemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Overcoming low yield in benzimidazole condensation reactions
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, particularly in overcoming low yields in benzimidazole condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzimidazoles?
A1: The two most common and classical methods are the Phillips-Ladenburg and Weidenhagen reactions.[1][2][3][4] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, often catalyzed by a mineral acid.[1][2][3][5] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[1][2][3] Modern approaches often employ various catalysts, microwave irradiation, and green chemistry principles to enhance yields and reaction conditions.[1][6][7]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to investigate are the purity of your starting materials, the choice of catalyst and solvent, and the reaction temperature and time.[1][5][8] o-Phenylenediamine, a key reactant, is particularly susceptible to oxidation, which can lead to colored impurities and reduced yields.[8]
Q3: How do I choose an appropriate catalyst for my benzimidazole synthesis?
A3: Catalyst selection is crucial and depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide range of catalysts have been successfully used, from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to Lewis acids and metal-based catalysts.[1][9][10] For environmentally friendly approaches, heterogeneous catalysts are advantageous as they can be easily recovered and reused.[1][7]
Q4: I am observing the formation of multiple products, including 1,2-disubstituted benzimidazoles. How can I improve the selectivity for the 2-substituted product?
A4: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes.[8][11] To enhance selectivity for the 2-substituted product, you can carefully control the stoichiometry, often using a 1:1 ratio or a slight excess of the o-phenylenediamine.[8] The choice of solvent and catalyst can also significantly influence selectivity.[8][12] For instance, some catalysts can selectively yield 1,2-disubstituted products with electron-rich aldehydes.[1][12]
Q5: My final product is dark-colored and difficult to purify. What steps can I take?
A5: A dark-colored product often indicates the presence of oxidized impurities, commonly from the o-phenylenediamine starting material.[5][8] To address this, you can try treating a solution of your crude product with activated carbon to remove colored impurities.[8] If the product and impurities have similar polarities, making column chromatography challenging, an acid-base extraction can be an effective purification method, leveraging the basic nature of the benzimidazole ring.[8]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in benzimidazole condensation reactions.
| Problem | Possible Causes | Recommended Solutions |
| Low to No Product Formation | - Poor Quality Starting Materials: Impurities in o-phenylenediamine or the carbonyl compound can inhibit the reaction.[8] - Inactive Catalyst: The catalyst may be old, from an unreliable source, or used in insufficient quantity.[8] - Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.[5] - Inappropriate Solvent: The chosen solvent may not be suitable for the specific reaction. | - Purify Starting Materials: Consider purifying the o-phenylenediamine (e.g., by recrystallization) before use.[8] Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[1][13] - Optimize Catalyst: Verify the catalyst's activity and optimize its loading.[8] - Adjust Conditions: Systematically screen reaction temperatures and monitor the reaction over time using TLC to determine the optimal duration.[1][5] - Solvent Screening: Perform a solvent screen with options like ethanol, methanol, acetonitrile, or DMF.[1] |
| Formation of Multiple Byproducts | - Side Reactions: A common byproduct is the 1,2-disubstituted benzimidazole, especially with aldehydes.[8][11] - Oxidation: o-Phenylenediamine is prone to air oxidation, leading to colored impurities.[5][8] - Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole.[8] | - Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde to favor the 2-substituted product.[8] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] - Catalyst Choice: Select a catalyst known to promote efficient cyclization under your reaction conditions. |
| Product Purification Difficulties | - Similar Polarity: The product and byproducts may have similar polarities, making chromatographic separation difficult.[8] - Colored Impurities: Oxidation products can be intensely colored and hard to remove.[8] - Catalyst Residue: Homogeneous catalysts can be challenging to separate from the product. | - Acid-Base Extraction: Utilize the basicity of the benzimidazole nitrogen for separation from non-basic impurities.[8] - Activated Carbon: Treat a solution of the crude product with activated carbon to adsorb colored impurities.[8] - Heterogeneous Catalyst: Employ a solid-supported or recyclable catalyst for easy removal by filtration.[1][7] |
Quantitative Data on Reaction Conditions
The following tables summarize reported yields for benzimidazole synthesis under various experimental conditions, providing a comparative overview to guide your optimization efforts.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional Heating | Polyphosphoric Acid (PPA) | - | 145 | 20 min - 8 h | 40-95 | [6] |
| Microwave Irradiation | Polyphosphoric Acid (PPA) | - | - | 3-10 min | 10-50% increase vs. conventional | [6] |
| Conventional Heating | Ammonium Chloride | Ethanol | 80-90 | 2 h | Moderate-Good | [6] |
| Microwave Irradiation | Er(OTf)₃ | Solvent-free | - | 5 min | 91-99 | [6] |
| Microwave Irradiation | Montmorillonite K10 | - | 60 | - | 81.2-98.5 | [6] |
Table 2: Effect of Different Catalysts on Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| H₂O₂/HCl | o-phenylenediamine, aryl aldehydes | Acetonitrile or Solvent-free | Room Temperature | - | High | [7] |
| Erbium(III) triflate (Er(OTf)₃) | N-phenyl-o-phenylenediamine, benzaldehyde | Solvent-free (Microwave) | - | 5 min | 91-99 | [6] |
| MgO@DFNS (10 wt%) | o-phenylenediamine, benzaldehyde | Ethanol | Room Temperature | 4 h | 95 | [1][14] |
| Ammonium Chloride (NH₄Cl) | o-phenylenediamine, benzaldehyde | CHCl₃ | Room Temperature | 4 h | - | [1] |
| Gold Nanoparticles (Au/TiO₂) | o-phenylenediamine, benzaldehyde | Methanol | 25°C | 18 h | Quantitative | [15] |
| Boric Acid | o-phenylenediamine, aldehydes | Aqueous media | - | - | Good | [16] |
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[1][14]
-
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
-
Materials: N-phenyl-o-phenylenediamine, Benzaldehyde, Erbium(III) triflate (Er(OTf)₃) (1 mol%).
-
Procedure:
-
In a microwave-safe vessel, combine N-phenyl-o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃) (1 mol%).
-
Subject the solvent-free mixture to microwave irradiation for 5 minutes.
-
After the reaction is complete, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Separate the organic phase and dry it over sodium sulfate.
-
Visualizations
Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.
Caption: Generalized mechanism of benzimidazole condensation.
Caption: Decision flowchart for troubleshooting benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the synthesis of benzimidazole and its derivatives.
Question 1: My reaction yield is consistently low. What are the primary parameters I should investigate?
Answer: Low yields are a common problem in benzimidazole synthesis. Several factors can contribute to this issue. Systematically investigating the following parameters is the best approach to optimization.
-
Possible Causes & Recommended Solutions:
-
Inefficient Catalyst or Incorrect Loading: The catalyst may be inactive or used in an insufficient amount.[1] Verify the catalyst's activity and consider screening different types or optimizing the loading percentage. A wide array of catalysts, from simple acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts like cobalt complexes or nanoparticles, have been successfully used.[1][2]
-
Suboptimal Solvent: The choice of solvent significantly impacts reaction rates and yields.[1] Perform a solvent screen with options like ethanol, methanol, chloroform, acetonitrile, or DMF to find the most effective medium for your specific substrate and catalyst system.[2][3][4]
-
Inappropriate Reaction Temperature and Time: The reaction may require more energy or a longer duration to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1] Systematically adjust the temperature to find the sweet spot where the reaction proceeds efficiently without significant byproduct formation.[5]
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1] If the purity of your reagents is questionable, consider purifying them before use.
-
Atmospheric Conditions: o-Phenylenediamine is susceptible to oxidation, which can consume the starting material and generate impurities.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent this and improve yield.[1]
-
Question 2: I am observing the formation of multiple products, particularly a 1,2-disubstituted benzimidazole. How can I improve selectivity for the 2-substituted product?
Answer: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, especially when using aldehydes.[1][6] This occurs when a second molecule of the aldehyde reacts with the N-H group of the initially formed 2-substituted benzimidazole.
-
Possible Causes & Recommended Solutions:
-
Incorrect Stoichiometry: An excess of the aldehyde reactant will favor the formation of the 1,2-disubstituted product.[1] To selectively synthesize the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine.[1]
-
Solvent Effects: The polarity of the solvent can influence selectivity. Non-polar solvents may favor the formation of the 2-substituted product.[1]
-
Catalyst Choice: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been reported to selectively yield 1,2-disubstituted products with electron-rich aldehydes, implying that other catalysts might favor the 2-substituted version.[2][6]
-
Question 3: I am having difficulty purifying my final product. What can I do?
Answer: Purification challenges often arise from the presence of colored impurities or byproducts with similar polarity to the desired compound.
-
Possible Causes & Recommended Solutions:
-
Catalyst Separation: If a homogeneous catalyst was used, it can be difficult to separate from the product. Employing a heterogeneous or recyclable catalyst, such as engineered MgO@DFNS or supported nanoparticles, simplifies the work-up as the catalyst can be removed by simple filtration.[2]
-
Colored Impurities: These often result from the oxidation of o-phenylenediamine.[1] Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of these impurities.[7] Alternatively, a decolorization step can be performed. One classic method involves dissolving the crude product in boiling water, adding potassium permanganate solution until the liquid is opaque, clarifying with sodium bisulfite, and then treating with activated carbon before hot filtration.[8]
-
Similar Polarity of Products/Byproducts: When impurities have a similar polarity to the desired product, separation by column chromatography is challenging.[1] In this case, optimizing the reaction conditions to minimize byproduct formation is the best strategy. If separation is unavoidable, try different solvent systems for chromatography or consider recrystallization from various solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzimidazole core? A1: The two foundational methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, and the Weidenhagen reaction, which uses an aldehyde.[2][9] Modern approaches often employ catalysts to achieve milder reaction conditions and higher yields.[2]
Q2: How do I select the appropriate catalyst for my synthesis? A2: Catalyst selection is dependent on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and green chemistry considerations.[2]
-
Acid Catalysts: Simple and effective options include p-TsOH and ammonium chloride.[2][3]
-
Metal-based Catalysts: Lewis acids like Erbium(III) triflate (Er(OTf)₃)[2][6] and catalysts based on cobalt[10], copper[11], or nickel[11] can be highly efficient.
-
Heterogeneous Catalysts: For easier recovery and recycling, options like engineered MgO@DFNS are advantageous.[2][4]
Q3: What is the benefit of using microwave-assisted synthesis? A3: Microwave-assisted methods offer significant advantages over conventional heating by providing rapid and uniform energy distribution. This leads to dramatically reduced reaction times (often minutes instead of hours), increased yields, and cleaner reactions with fewer byproducts.[9][11]
Q4: Can benzimidazole synthesis be performed under "green" or environmentally friendly conditions? A4: Yes, significant research has focused on green chemistry approaches. This includes using water as a solvent at high temperatures[12], employing solvent-free reaction conditions[10][11], using recyclable heterogeneous catalysts[4], and developing catalyst-free methods under thermal conditions.[11]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for different benzimidazole synthesis methods, allowing for easy comparison.
Table 1: Condensation of o-Phenylenediamine with Formic Acid/Aldehydes using Various Catalysts
| Catalyst | Carbon Source | Solvent | Temperature | Time | Yield (%) | Reference |
| None (Acidic) | 90% Formic Acid | None | 100 °C | 2 h | 83-85 | [8] |
| NH₄Cl | Benzaldehyde | CHCl₃ | Room Temp. | 4 h | 92 | [3] |
| NH₄Br | Benzaldehyde | CHCl₃ | Room Temp. | 4 h | 86 | [3] |
| Methane Sulfonic Acid (5 mol%) | Aldehydes | CH₃CN | Room Temp. | 3 h | 92 | [13] |
| 10 wt% MgO@DFNS | Benzaldehyde | Ethanol | Room Temp. | 4 h | 98 | [4] |
| Co(acac)₂ (1 mol%) + H₂O₂ | Aldehydes | Solvent-free | 25 °C | 15 min - 1.5 h | 82-95 | [10] |
| Er(OTf)₃ (10 mol%) | Benzaldehyde | Water | 80 °C | 2 min | 95 (1,2-disubstituted) | [6] |
Table 2: Advanced and Alternative Synthesis Conditions
| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Microwave-Assisted | N-substituted-o-phenylenediamine + Aldehyde + Er(OTf)₃ | Solvent-free | 60 °C | 5-10 min | >96 | [14] |
| High-Temperature Water | o-Phenylenediamine + Benzoic Acid | Water | 350-400 °C | 4 h | ~90 | [12][15] |
Experimental Protocols
Protocol 1: Classical Synthesis of Benzimidazole (Phillips-Ladenburg Reaction) This protocol is adapted from the well-established Organic Syntheses procedure.[8][16]
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (27 g, 0.25 mol) and 90% formic acid (17.5 g, 0.38 mol).
-
Heating: Heat the mixture on a water bath at 100 °C for 2 hours.
-
Work-up: Cool the flask to room temperature. Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Isolation: Collect the crude benzimidazole precipitate by suction filtration using a Büchner funnel. Wash the solid with ice-cold water and press thoroughly to drain.
-
Purification: Recrystallize the crude product from approximately 400 mL of boiling water. For colored impurities, treatment with activated carbon is recommended. Filter the hot solution and cool the filtrate to 10-15 °C to crystallize the pure benzimidazole. Dry the final product at 100 °C. The expected yield of pure benzimidazole is around 25 g (84%), with a melting point of 171-172 °C.[16]
Protocol 2: Ammonium Chloride Catalyzed Synthesis of 2-Phenyl-1H-benzimidazole This protocol is based on the work of Salar et al.[3]
-
Reaction Setup: In a suitable flask, add o-phenylenediamine (1 mmol) and ammonium chloride (NH₄Cl, 4 mmol) to chloroform (5 mL). Stir the solution.
-
Reagent Addition: Add benzaldehyde (1 mmol) to the mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature for four hours. Monitor the progress of the reaction by TLC (eluent: Hexane/Ethyl Acetate 30/70).
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Extract the residue with ethyl acetate (20 mL). The organic layer can then be washed, dried, and concentrated to yield the product, which can be further purified if necessary.
Protocol 3: Cobalt-Catalyzed Solvent-Free Synthesis This highly efficient protocol is adapted from the work of Xi et al.[10]
-
Reaction Setup: In a 10 mL glass vial open to the air, combine o-phenylenediamine (1.0 mmol), the desired aldehyde (1.05 mmol), and Co(acac)₂ (2.6 mg, 0.01 mmol, 1 mol%).
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 125 µL, 1.2 mmol) dropwise to the mixture. Caution: For larger-scale reactions, add the H₂O₂ slowly and monitor the reaction temperature.
-
Reaction: Stir the mixture at 25 °C. Reaction times are typically short, ranging from 15 minutes to 1.5 hours. Monitor progress by TLC.
-
Purification: Upon completion, the crude product can be purified directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure benzimidazole.
Mandatory Visualizations
Caption: General experimental workflow for benzimidazole synthesis.[2]
Caption: Troubleshooting decision tree for low reaction yield.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Room temperature MSA-catalyzed synthesis of benzimidazole, benzoxazole, benzothiazole [wisdomlib.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Purification of 2-(Trifluoromethyl)benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Trifluoromethyl)benzimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities I should expect in my crude this compound synthesized via the Phillips-Ladenburg condensation?
A1: The primary impurities often encountered during the synthesis of this compound from o-phenylenediamine and trifluoroacetic acid include:
-
Unreacted Starting Materials: Residual o-phenylenediamine and trifluoroacetic acid.
-
Polymeric Byproducts: High molecular weight species formed from the self-condensation of starting materials or intermediates.
-
Incomplete Cyclization Products: Intermediates that have not fully cyclized to form the benzimidazole ring.
-
Oxidation Products: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.
Q2: My crude product is a dark, oily substance instead of a solid. How can I proceed with purification?
A2: An oily or deeply colored crude product often indicates the presence of significant impurities or residual acid. Consider the following steps:
-
Neutralization: Ensure that all trifluoroacetic acid has been neutralized. A basic wash (e.g., with a saturated sodium bicarbonate solution) of an ethereal or ethyl acetate solution of your crude product can help. Be cautious as benzimidazoles can have varying stability in strongly basic conditions.
-
Trituration: Attempt to solidify the oil by trituration with a solvent in which the product is poorly soluble, such as hexane or a mixture of ethyl acetate and hexane. This can help to crash out the desired product, leaving some impurities in the solvent.
-
Activated Carbon Treatment: To remove colored impurities, you can dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon, heat the mixture gently, and then filter it through celite.
Q3: I am struggling to get good crystals during recrystallization. What can I do?
A3: Successful recrystallization depends heavily on the choice of solvent. If you are facing issues, try the following:
-
Solvent Screening: Perform small-scale solubility tests to find an ideal solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second (anti-solvent).[1][2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to induce crystal formation.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.
Q4: My yield is very low after column chromatography. What could be the reason?
A4: Low recovery from column chromatography can be due to several factors:
-
Compound Instability on Silica: Some benzimidazole derivatives can be unstable on silica gel, leading to degradation during purification.[3]
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.
-
Product Streaking: If the compound streaks on the column, it can lead to broad fractions and poor separation, resulting in the loss of product during the combination of pure fractions. This can sometimes be mitigated by adding a small amount of a modifier like triethylamine to the eluent for basic compounds.
Data Presentation: Purification Method Comparison
The following table summarizes common purification methods for this compound with typical parameters and expected outcomes.
| Purification Method | Stationary/Mobile Phase or Solvent System | Typical Purity | Typical Yield | Notes |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane[1][4] | >98% | 60-80% | Effective for removing less polar and more polar impurities if a suitable solvent system is found. |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane gradient[5][6] | >99% | 50-70% | Good for removing closely related impurities. Yield can be lower due to potential streaking or degradation on silica.[3] |
| Acid-Base Extraction | Diethyl Ether/1M HCl and 1M NaOH | Variable | Variable | Useful for removing non-basic or non-acidic impurities but may not be highly effective for closely related benzimidazoles. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the solvent gradient through the column, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
Phillips Benzimidazole Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Phillips benzimidazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Phillips benzimidazole synthesis in a question-and-answer format.
Question: Why is my reaction yield consistently low?
Answer:
Low yields in the Phillips synthesis can stem from several factors. The primary parameters to investigate are the choice of catalyst, solvent, reaction temperature, and reaction time.[1]
-
Suboptimal Reaction Conditions: The traditional Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, can be limited by the use of high temperatures (sometimes 250–300 °C), which can lead to low yields.[2] For aromatic carboxylic acids, carrying out the reaction in a sealed tube at elevated temperatures (e.g., 180°C) can improve the yield.[3][4]
-
Inefficient Catalyst: While the classic reaction often uses a mineral acid like HCl, modern variations employ a range of catalysts to improve yields under milder conditions.[1][5] Screening different catalysts, from simple acidic catalysts to metal-based or heterogeneous catalysts, can significantly impact the yield.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in the reaction's success. A solvent screen is recommended to identify the optimal choice for your specific substrates. Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1]
-
Impure Reactants: The purity of the starting materials, particularly the o-phenylenediamine and the carboxylic acid, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired benzimidazole.
Question: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation is a common challenge. The primary side reactions depend on the specific reactants and conditions used.
-
Incomplete Cyclization: The reaction proceeds through an N-acylated intermediate. If the subsequent ring closure is inefficient, this intermediate may persist or lead to other byproducts. Ensuring optimal temperature and reaction time can promote complete cyclization.[3]
-
Oxidation of o-phenylenediamine: o-Phenylenediamines can be sensitive to oxidation, leading to colored impurities. Using the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of these colored impurities.[1]
-
Side Reactions with Aldehydes (Weidenhagen Variation): When using aldehydes instead of carboxylic acids (the Weidenhagen reaction), a mixture of 2-substituted and 1,2-disubstituted benzimidazoles can be a significant issue.[1] The choice of catalyst and the electronic properties of the aldehyde are critical for controlling selectivity.[1]
To minimize byproducts, consider the following:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time.
-
Use High-Purity Reagents: Ensure the starting materials are free of impurities.
-
Consider a Different Catalyst: Some catalysts offer higher selectivity and reduce the formation of unwanted side products.
Question: How can I effectively purify my benzimidazole product?
Answer:
Purification can be challenging due to the nature of the product and potential impurities.
-
Recrystallization: This is a common and effective method for purifying solid benzimidazoles. The crude product can be dissolved in a suitable boiling solvent (e.g., water) and allowed to cool, leading to the crystallization of the purified product.[6] The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[7] The appropriate eluent system will depend on the polarity of the desired product and the impurities.
-
Decolorization: If the product is discolored, treatment with activated carbon (e.g., Norite) in a hot solution before recrystallization can help remove colored impurities.[6] In some cases, a mild oxidizing agent like potassium permanganate followed by sodium bisulfite can be used for decolorization.[6]
-
Removal of Catalyst: If a homogeneous catalyst is used, it may need to be removed during workup. Using a heterogeneous or recyclable catalyst can simplify this process as it can be easily filtered off.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Phillips benzimidazole synthesis?
The Phillips benzimidazole synthesis is a classic organic reaction that involves the condensation of an ortho-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid to form a benzimidazole.[3][4][5] This method is particularly effective for aliphatic carboxylic acids.[3][4]
Q2: What are the typical reaction conditions for the Phillips synthesis?
The traditional Phillips reaction involves heating the o-phenylenediamine and carboxylic acid with a mineral acid, such as 4N HCl.[3][7] For example, the synthesis of 2-methyl-1H-benzimidazole can be achieved by condensing benzene-1,2-diamine with acetic acid in the presence of 4N HCl.[3] However, modern variations utilize a wide range of catalysts and solvents to improve yields and allow for milder reaction conditions.[1]
Q3: Can I use an aldehyde instead of a carboxylic acid?
Yes, the condensation of an o-phenylenediamine with an aldehyde is known as the Weidenhagen reaction, which is a variation of the Phillips synthesis.[2][8] This method often requires an oxidizing agent.[9]
Q4: What are some common catalysts used in modern variations of the Phillips synthesis?
A variety of catalysts can be employed to improve the efficiency and conditions of the synthesis. These include:
-
Acid catalysts: p-Toluenesulfonic acid (p-TsOH)[1][10] and ammonium chloride (NH4Cl).[11]
-
Lewis acids: Erbium(III) triflate (Er(OTf)₃).[1]
-
Heterogeneous catalysts: Engineered MgO@DFNS, which are easily recoverable.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylbenzimidazole
| Catalyst (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NH4Br (1) | Solvent-free | Room Temp | - | 20 |
| NH4Cl (4) | CHCl3 | Room Temp | 4 | 94 |
| NH4F | CHCl3 | Room Temp | - | - |
| NH4NO3 | CHCl3 | Room Temp | - | - |
| (NH4)2CO3 | CHCl3 | Room Temp | - | - |
| (NH4)2SO4 | CHCl3 | Room Temp | - | - |
| - | CH3CN | - | - | - |
| - | MeOH | - | - | - |
| - | Ether | - | - | - |
| - | DMF | - | - | - |
Data adapted from a study on the optimization of 2-phenylbenzimidazole synthesis.[11]
Table 2: Comparison of Classical and Modern Benzimidazole Synthesis Methods
| Method | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Classical Methods | ||||
| Phillips-Ladenburg | Several hours | Variable, often moderate | Well-established | High temperatures, long reaction times |
| Weidenhagen | Several hours | Variable, often moderate | Utilizes aldehydes | Requires an oxidizing agent, can lead to side products |
| Modern Methods | ||||
| Microwave-Assisted | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields | Requires specialized microwave reactor |
| Catalytic (Metal/Nanoparticles) | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, catalyst recycling potential | Catalyst cost and potential for metal contamination |
| One-Pot, Multi-Component | 2 - 12 hours | 70 - 95% | High atom economy, procedural simplicity | Optimization of multiple parameters can be complex |
This table provides a general comparison of different synthesis approaches.[7]
Experimental Protocols
Classical Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This protocol describes a traditional approach to synthesizing 2-methylbenzimidazole.[7]
Materials:
-
o-phenylenediamine (0.1 mol)
-
Acetic acid (0.12 mol)
-
4N Hydrochloric acid (50 mL)
-
10% Sodium hydroxide solution
-
Cold water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and acetic acid.
-
Add 4N Hydrochloric acid to the mixture.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling to room temperature, neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash it with cold water, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This protocol highlights a modern, rapid synthesis method.[7]
Materials:
-
o-phenylenediamine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ethanol (5 mL)
-
Lewis acid catalyst (e.g., 10 mol% ZrCl4)
Procedure:
-
In a microwave process vial, mix o-phenylenediamine and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of the Lewis acid to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-arylbenzimidazole.
Visualizations
Caption: General experimental workflow for Phillips benzimidazole synthesis.
Caption: Troubleshooting logic for Phillips benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(Trifluoromethyl)benzimidazole in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)benzimidazole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound may exhibit different stability profiles in acidic, neutral, and basic solutions.
-
Solvent: The choice of solvent can impact solubility and stability. While sparingly soluble in water, it has better solubility in organic solvents like DMSO and dichloromethane.[1]
-
Temperature: Elevated temperatures can accelerate degradation. The benzimidazole core is known to have high thermal stability in its solid form.
-
Light: Exposure to UV or ambient light can induce photodegradation. Benzimidazole fungicides, for instance, are known to undergo photolysis in solution.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the benzimidazole ring.
Q2: My this compound solution is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the likely causes?
A2: Degradation of your solution could be due to one or more of the following:
-
Hydrolysis: Although the benzimidazole ring is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis.
-
Oxidation: The imidazole ring is susceptible to oxidation. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or the presence of metal ions that can catalyze oxidation.
-
Photodegradation: If your solution has been exposed to light, photodegradation is a likely cause. The trifluoromethyl group may also influence the molecule's photosensitivity.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways based on the chemistry of the benzimidazole ring suggest the following possibilities:
-
Oxidative Degradation: Cleavage of the benzene or imidazole ring could occur under strong oxidative conditions.
-
Photodegradation: Photolytic cleavage might lead to the formation of benzimidazole as a core structure, as seen with other benzimidazole derivatives like thiabendazole.[3]
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous organic solvent in which the compound is readily soluble, such as dimethyl sulfoxide (DMSO).
-
Storage Conditions: Store the stock solution at a low temperature (e.g., -20°C or -80°C) and protected from light in an amber vial.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Appearance of new, unidentified peaks in the chromatogram of a freshly prepared solution. | Contaminated solvent or glassware; impurity in the solid compound. | Use fresh, high-purity solvents; ensure glassware is scrupulously clean; verify the purity of the starting material. |
| Growth of new peaks over time in a stored solution. | Degradation of the compound. | Investigate the storage conditions (temperature, light exposure, pH); perform a forced degradation study to identify potential degradants. |
| Poor resolution between the parent peak and new peaks. | Inadequate HPLC method. | Optimize the mobile phase composition, gradient, pH, and column type to achieve better separation. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| Variable degradation rates in replicate experiments. | Inconsistent experimental conditions (temperature, light intensity, pH). | Use calibrated equipment (incubators, photostability chambers); prepare fresh buffers and verify pH before each experiment. |
| Faster than expected degradation. | Presence of catalytic impurities (e.g., metal ions in buffers). | Use high-purity reagents and solvents; consider using a chelating agent like EDTA if metal ion catalysis is suspected. |
| No significant degradation observed under stress conditions. | The compound is highly stable under the tested conditions; stress conditions are too mild. | Incrementally increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base concentration, longer exposure time). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade DMSO or acetonitrile) at a concentration of 1 mg/mL. Due to its poor water solubility, a co-solvent is necessary for aqueous stress solutions.
2. Stress Conditions:
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
| Stress Condition | Reagent/Condition | Typical Procedure |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Mix an aliquot of the stock solution with the acidic solution. Incubate at room temperature or elevate to 50-70°C if no degradation is observed. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Mix an aliquot of the stock solution with the basic solution. Incubate at room temperature or elevate to 50-70°C. |
| Oxidation | 0.1% - 3% H₂O₂ | Mix an aliquot of the stock solution with the hydrogen peroxide solution. Keep at room temperature and protect from light. |
| Thermal Degradation | 60°C - 80°C | Store the stock solution in a calibrated oven. For solid-state thermal stress, place the powder in an oven. |
| Photodegradation | UV and Visible Light | Expose the solution in a quartz cuvette or a photostability chamber to a light source (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a template method that should be optimized and validated for the specific analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Acetonitrile; B: Phosphate or Acetate Buffer (pH 3-7) |
| Gradient | Start with a lower percentage of Acetonitrile and gradually increase to elute more hydrophobic compounds (degradation products). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at a suitable wavelength (e.g., 240-295 nm, to be determined by UV scan) |
| Injection Volume | 10-20 µL |
Visualizations
References
Preventing byproduct formation in trifluoromethylation reactions
Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guides
This guide addresses specific issues that may arise during trifluoromethylation reactions, categorized by the type of reaction.
Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
Issue 1: Low or No Product Yield
-
Question: My electrophilic trifluoromethylation reaction is giving low to no yield. What are the possible causes and how can I fix it?
-
Answer: Low yields in electrophilic trifluoromethylation can stem from several factors:
-
Inappropriate Reagent Choice: The reactivity of electrophilic trifluoromethylating reagents varies. Togni's reagents are generally bench-stable and have a broad substrate scope, including β-ketoesters, indoles, phenols, and alkynes.[1] Umemoto reagents are highly reactive and effective for a wide range of nucleophiles like silyl enol ethers and arenes, but may require harsher conditions.[1]
-
Suboptimal Reaction Temperature: Some hypervalent iodine reagents, like Togni's reagents, may require low temperatures to prevent decomposition.[2]
-
Incorrect Base or Catalyst: The choice of base and catalyst is crucial. For instance, in the trifluoromethylation of β-ketoesters, bases like DBU or phosphazene bases can be effective.[3] For certain substrates, a phase-transfer catalyst might be necessary.[4] A screening of bases and catalysts is often recommended to find optimal conditions.[2]
-
Substrate Reactivity: Electron-rich substrates are generally more reactive towards electrophilic trifluoromethylation. If your substrate is electron-deficient, you may need to use a more reactive reagent or harsher reaction conditions.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my electrophilic trifluoromethylation. What are these byproducts and how can I minimize them?
-
Answer: Common side products include those from reaction with the solvent or decomposition of the reagent.
-
Solvent-Related Byproducts: Solvents can sometimes compete with the substrate for the trifluoromethylating reagent. Using a non-reactive, inert solvent is crucial.
-
Reagent Decomposition: Togni's and Umemoto's reagents can decompose, especially at elevated temperatures, leading to a mixture of byproducts.[4][5] Ensure the reaction temperature is carefully controlled.
-
Hydrotrifluoromethylation or Iodotrifluoromethylation of Alkenes: When using Togni's reagent with alkenes, the choice of additives and solvent can lead to different products. For example, using K2CO3 in DMF can result in hydrotrifluoromethylation, while tetra-n-butylammonium iodide (TBAI) in dioxane can lead to vinylic trifluoromethylation.[6]
-
Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent)
Issue 1: Reaction Not Initiating or Sluggish
-
Question: My nucleophilic trifluoromethylation with TMSCF3 (Ruppert-Prakash reagent) is not starting or is very slow. What should I check?
-
Answer: The initiation of the Ruppert-Prakash reaction is critical and often depends on the activator.
-
Activator Choice and Quality: A catalytic amount of a nucleophilic activator, such as a fluoride salt (e.g., TBAF, CsF) or a suitable base, is required to generate the active trifluoromethide anion.[7] The quality and dryness of the activator are important.
-
Solvent: Anhydrous solvents are typically necessary to prevent quenching of the trifluoromethide anion.
-
Substrate Electrophilicity: The reaction works best with electrophilic substrates like aldehydes and ketones.[7] Less electrophilic substrates may require more forcing conditions or a different synthetic strategy.
-
Issue 2: Formation of Fluoroform (CHF3) and Other Byproducts
-
Question: I am detecting fluoroform and other unexpected byproducts in my nucleophilic trifluoromethylation. What is causing this and how can I prevent it?
-
Answer: The trifluoromethide anion (CF3-) is highly reactive and can be unstable.
-
Decomposition to Difluorocarbene: The CF3- anion can decompose to fluoride and difluorocarbene (:CF2).[8] This can be minimized by running the reaction at low temperatures and ensuring the anion is trapped by the electrophile as soon as it is formed.
-
Protonation to Fluoroform: Trace amounts of water or other protic sources in the reaction mixture can protonate the CF3- anion to form fluoroform (CHF3).[8][9] Using anhydrous conditions and reagents is essential. Flow chemistry setups can also help to control the generation and immediate consumption of the trifluoromethyl anion, minimizing byproduct formation.[10][11]
-
Radical Trifluoromethylation (e.g., using Langlois Reagent)
Issue 1: Low Yield and Competing C-H Trifluoromethylation
-
Question: My radical trifluoromethylation is giving a low yield of the desired product and I see evidence of direct C-H trifluoromethylation on my aromatic substrate. How can I improve selectivity?
-
Answer: Radical trifluoromethylation can sometimes lack selectivity.
-
Harnessing the Radical: In the presence of a copper salt, the CF3 radical generated from the Langlois reagent (NaSO2CF3) and an oxidant like TBHP can be harnessed to achieve site-selective trifluoromethylation of a boronic acid, for example.[12]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. A two-phase system (e.g., DCM/H2O) can sometimes be beneficial in controlling the reaction.[13]
-
Issue 2: Formation of Protodeboronated Byproducts
-
Question: In my copper-mediated trifluoromethylation of an arylboronic acid, I am getting a significant amount of the corresponding arene (protodeboronation). How can I suppress this side reaction?
-
Answer: Protodeboronation is a common side reaction in cross-coupling reactions involving boronic acids.
-
Reaction Conditions: Careful optimization of the reaction conditions, including the copper source, ligand, base, and solvent, is crucial. For example, using CuI with 1,10-phenanthroline as a ligand and K2CO3 as the base in diglyme has been shown to be effective.[14]
-
Moisture Control: While some protocols are tolerant to moisture, rigorously dry conditions can sometimes minimize protodeboronation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between electrophilic, nucleophilic, and radical trifluoromethylation?
-
A1: These terms refer to the nature of the trifluoromethyl species that reacts with the substrate.
-
Electrophilic trifluoromethylation involves a "CF3+" equivalent that reacts with nucleophilic substrates (e.g., enolates, electron-rich arenes). Reagents like Togni's and Umemoto's reagents are used for this purpose.[1]
-
Nucleophilic trifluoromethylation utilizes a "CF3-" equivalent that attacks electrophilic substrates (e.g., aldehydes, ketones). The Ruppert-Prakash reagent (TMSCF3) is a common source of the trifluoromethyl anion.[7]
-
Radical trifluoromethylation involves the trifluoromethyl radical (•CF3) which can react with a variety of substrates, often through an addition or a substitution mechanism. The Langlois reagent is a common precursor for the trifluoromethyl radical.[12]
-
-
-
Q2: How do I choose the right trifluoromethylation reagent for my substrate?
-
A2: The choice of reagent depends on the functional groups present in your substrate and the desired transformation.
-
For ketones and aldehydes , a nucleophilic reagent like the Ruppert-Prakash reagent is typically used.[7]
-
For electron-rich arenes and heterocycles , electrophilic reagents like Togni's or Umemoto's reagents are often effective.[1]
-
For substrates that can undergo radical reactions , such as some heterocycles, a radical source like the Langlois reagent might be suitable.[12][13]
-
-
-
Q3: My trifluoromethylation reaction is not reproducible. What are the common factors that affect reproducibility?
-
A3: Reproducibility issues often arise from subtle variations in reaction setup and reagent quality.
-
Reagent Purity: The purity of the trifluoromethylating reagent, catalysts, and solvents is critical.
-
Atmosphere Control: Many trifluoromethylation reactions are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is important.[12][15]
-
Temperature Control: Precise temperature control is crucial, as some reagents are thermally sensitive and side reactions can be favored at higher temperatures.[2]
-
Stirring Rate: In heterogeneous or biphasic reactions, the stirring rate can affect the reaction kinetics.[13]
-
-
-
Q4: What are some common byproducts in copper-catalyzed trifluoromethylation of aryl halides and how can they be avoided?
-
A4: A common byproduct is the homocoupling of the aryl halide to form a biaryl compound. This can often be minimized by carefully controlling the reaction stoichiometry, temperature, and the choice of ligand for the copper catalyst. Slow addition of the trifluoromethylating reagent can also be beneficial in some cases to maintain a low concentration of reactive intermediates.[16]
-
Data Summary
Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope[1] | Can be more expensive than other options[1] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles[1] | Can require harsher conditions; some derivatives are less stable[1] |
Table 2: Troubleshooting Guide for Low Yield in Trifluoromethylation
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate reagent choice for the substrate's electronic properties. | For electron-rich substrates, use electrophilic reagents (Togni, Umemoto). For carbonyls, use nucleophilic reagents (Ruppert-Prakash).[2] |
| Suboptimal reaction temperature. | Screen a range of temperatures. Some electrophilic reagents require low temperatures to prevent decomposition.[2] | |
| Incorrect base or catalyst. | Screen a variety of bases (e.g., DBU, K2CO3) and catalysts (e.g., Cu salts, phase-transfer catalysts).[2][3][14] | |
| Poor quality or wet reagents/solvents. | Use freshly purified solvents and high-purity reagents. Ensure anhydrous conditions for moisture-sensitive reactions.[12][15] | |
| Reaction not initiated (nucleophilic trifluoromethylation). | Check the activity and amount of the fluoride source or other activator.[7] |
Experimental Protocols
Protocol 1: Trifluoromethylation of an Arylboronic Acid using Langlois Reagent [12]
This protocol describes a copper-mediated trifluoromethylation of an arylboronic acid.
-
Preparation: To a reaction vessel, add the arylboronic acid (1.0 equiv), CuCl (1.0 equiv), and sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv).
-
Solvent Addition: Add a solvent mixture of DCM/MeOH/H2O (5:5:4 ratio).
-
Initiation: Add tert-butyl hydroperoxide (TBHP, 5.0 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature (23 °C) for 12 hours under ambient conditions.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the trifluoromethylated arene.
Protocol 2: Electrophilic Trifluoromethylation of an Indole with Togni's Reagent [1]
This protocol details the direct C-H trifluoromethylation of indole.
-
Preparation: In a flask under an inert atmosphere (nitrogen or argon), dissolve indole (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Reagent Addition: Add Togni's Reagent II (1.2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the 3-trifluoromethylindole.
Visual Guides
Caption: A generalized experimental workflow for trifluoromethylation reactions.
Caption: A troubleshooting decision tree for trifluoromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow [repository.cam.ac.uk]
- 11. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 15. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Benzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles on a larger scale?
A1: The most prevalent method for large-scale synthesis is the condensation of an o-phenylenediamine with an aldehyde.[1] This method is often favored due to its atom economy and the wide availability of starting materials.[1] Alternative approaches include the reaction of o-phenylenediamine with carboxylic acids or their derivatives, which can be particularly useful when the corresponding aldehyde is unstable or difficult to handle.[1] Modern, "green" chemistry approaches, such as the use of solid acid catalysts or microwave-assisted synthesis, are also gaining traction for their efficiency and reduced environmental impact.[1]
Q2: What are the critical parameters to consider when scaling up the synthesis?
A2: Several parameters become critical to ensure a safe, efficient, and reproducible process during scale-up. These include:
-
Heat Management: The condensation reaction is often exothermic, and efficient heat dissipation is crucial to prevent thermal runaways, especially at a larger scale.[1]
-
Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to manage the reaction exotherm and prevent the formation of byproducts.[1]
-
Mixing Efficiency: Homogeneous mixing is essential for uniform reaction conditions and to prevent localized "hot spots."[1]
-
Solvent Selection: The choice of solvent significantly impacts reaction kinetics, the solubility of reactants and products, and the ease of product isolation.[1]
-
Catalyst Selection and Loading: The type and amount of catalyst can influence reaction rate, yield, and purity. For large-scale operations, the reusability and ease of removal of the catalyst are also important considerations.[1]
Q3: How can I improve the yield and purity of my benzimidazole product during scale-up?
A3: To improve yield and purity, consider the following:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[2] Consider purifying starting materials if their quality is questionable.[2]
-
Inert Atmosphere: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[2]
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[2]
-
Catalyst Optimization: Ensure the catalyst is active and from a reliable source. Optimizing the catalyst loading is also crucial; while increasing the amount can sometimes improve yields, an excess can also lead to side reactions.[2]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of benzimidazole synthesis, offering potential causes and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Poor quality starting materials[2]Incomplete reaction[2]Incorrect solvent[2]Inactive or insufficient catalyst[2] | Purify starting materials before use.[2]Monitor the reaction with TLC to ensure completion.[2]Screen different solvents to find the optimal one for your specific reaction.Optimize catalyst loading and ensure its activity.[2] |
| Formation of Multiple Products/Side Products | Formation of 1,2-disubstituted benzimidazoles[2]N-alkylation of the benzimidazole ring[2]Formation of a stable Schiff base intermediate that does not fully cyclize[2]Oxidation of o-phenylenediamine[2] | Control the stoichiometry, using a 1:1 ratio or a slight excess of o-phenylenediamine.[2]The choice of solvent can influence selectivity; for instance, non-polar solvents like toluene may favor the 2-substituted product.[2]Select a catalyst that promotes the desired selective reaction.[2]Run the reaction under an inert atmosphere.[2] |
| Difficulty in Product Purification | Similar polarity of the product and impurities, making chromatographic separation challenging.[2]The final product is a dark-colored oil due to oxidation products.[2]Emulsion formation during aqueous work-up.[1] | Screen various solvent systems for column chromatography to achieve better separation.Treat a solution of the crude product with activated carbon to remove colored impurities.[2]To break an emulsion, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite.[1] |
| Exothermic Reaction is Difficult to Control | Inefficient heat transfer in a larger reactor.[3]Rapid addition of reagents.[1] | Use a reactor with efficient stirring and a well-calibrated heating/cooling system.[3]For highly exothermic reactions, consider a continuous flow setup.[3]Add reagents slowly and in a controlled manner.[1] |
Experimental Protocols
General Laboratory-Scale Protocol for the Synthesis of 2-Phenyl-1H-benzimidazole
This protocol describes a common method for the synthesis of a 2-substituted benzimidazole.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., a catalytic amount of acid)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of a suitable acid.
-
Reflux the mixture for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Cobalt-Catalyzed Synthesis at Ambient Temperature
This protocol is based on an efficient method for synthesizing 2-substituted and 1,2-disubstituted benzimidazoles.[4]
Reaction Setup:
-
To a 10 mL glass vial open to the air, add o-phenylenediamine or N-substituted o-phenylenediamine (1.0 mmol, 1.0 eq.), the desired aldehyde (1.05 mmol, 1.05 eq.), and cobalt(II) acetylacetonate (Co(acac)₂, 2.6 mg, 0.01 mmol, 0.01 eq.).[4]
Initiation and Oxidant Addition:
-
Begin stirring the mixture at room temperature (25°C).[4]
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 125 µL, 1.2 mmol, 1.2 eq.) dropwise to the stirring mixture. Safety Note: For larger-scale reactions, add the H₂O₂ slowly and monitor the reaction temperature.[4]
Reaction Monitoring and Work-up:
-
Continue stirring at 25°C and monitor the reaction's progress by TLC. Reaction times typically range from 15 minutes to 1.5 hours for 2-substituted benzimidazoles.[4]
-
Upon completion, the crude product can be purified directly by flash column chromatography on silica gel.[4]
Visualizing Workflows and Troubleshooting
Benzimidazole Synthesis Troubleshooting Logic
Caption: A flowchart outlining the logical steps for troubleshooting common issues encountered during the scale-up of benzimidazole synthesis.
General Workflow for Catalyzed Benzimidazole Synthesis
Caption: A generalized experimental workflow for the synthesis of benzimidazoles using a catalyst.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-(Trifluoromethyl)benzimidazole
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(Trifluoromethyl)benzimidazole is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative determination of this compound and the separation of its potential process-related impurities.
Experimental Protocols
A validated RP-HPLC method is fundamental for the reliable determination of this compound purity. The following two methods are presented for comparison, designed to be stability-indicating and capable of separating the main compound from potential impurities. While specific methods for this compound are not extensively published, the following protocols are based on established methods for other benzimidazole derivatives.[1][2]
Method 1: Standard C18 Method
This method represents a robust and widely applicable approach for the analysis of benzimidazole derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.05% v/v Orthophosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-7 min: 25% B
-
8-9 min: 25-100% B
-
10-20 min: 100% B
-
21-22 min: 100-25% B
-
23-25 min: 25% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the initial mobile phase to obtain a similar concentration to the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.
-
Method 2: Alternative C8 Method
This method offers an alternative selectivity using a C8 column and a different pH modifier in the mobile phase, which can be beneficial for separating different types of impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C8, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Sample Preparation: Sample preparation protocols are the same as in Method 1, using the initial mobile phase composition of Method 2 as the diluent.
Data Presentation: Comparative Performance
The following tables summarize the hypothetical performance data of the two proposed HPLC methods for the purity analysis of a this compound sample containing two known impurities: Impurity A (a more polar starting material) and Impurity B (a less polar byproduct).
Table 1: Chromatographic Performance
| Parameter | Method 1 (C18) | Method 2 (C8) |
| Retention Time (min) | ||
| Impurity A | 4.2 | 3.5 |
| This compound | 15.1 | 12.8 |
| Impurity B | 18.5 | 16.2 |
| Resolution (Rs) | ||
| Impurity A / Main Peak | 12.5 | 10.1 |
| Main Peak / Impurity B | 4.8 | 5.5 |
| Tailing Factor (Tf) | ||
| This compound | 1.1 | 1.3 |
Table 2: Method Validation Parameters
| Parameter | Method 1 (C18) | Method 2 (C8) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.8% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Hypothetical Signaling Pathway Involvement
Benzimidazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.
Caption: Hypothetical PI3K/Akt Pathway Inhibition.
References
A Comparative Guide to the Crystal Structure and Performance of 2-(Trifluoromethyl)benzimidazole and a Few Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crystal structure, physicochemical properties, and biological performance of 2-(Trifluoromethyl)benzimidazole against three key alternatives: the parent benzimidazole, 2-methylbenzimidazole, and 2-phenylbenzimidazole. This objective analysis is supported by experimental data to aid in research and development decisions.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide delves into the structural and functional consequences of this substitution by comparing this compound with its non-fluorinated and differently substituted counterparts.
Crystal Structure Analysis
The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding a compound's physical properties and its interactions with biological targets. The crystal structures of this compound and its selected alternatives have been determined by single-crystal X-ray diffraction.
Comparative Crystallographic Data
A summary of the key crystallographic parameters for this compound, benzimidazole, 2-methylbenzimidazole, and 2-phenylbenzimidazole is presented in the table below. These parameters provide insights into the symmetry, packing, and density of the crystalline forms.
| Parameter | This compound[1] | Benzimidazole | 2-Methylbenzimidazole | 2-Phenylbenzimidazole |
| Formula | C₈H₅F₃N₂ | C₇H₆N₂ | C₈H₈N₂ | C₁₃H₁₀N₂ |
| Molecular Weight | 186.14 g/mol | 118.14 g/mol | 132.16 g/mol | 194.23 g/mol |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbcm | Pna2₁ | P2₁/n | P2₁/c |
| a (Å) | 11.859(2) | 13.73 | 8.93 | 5.86 |
| b (Å) | 7.2154(14) | 5.39 | 11.19 | 12.33 |
| c (Å) | 19.508(4) | 7.99 | 14.15 | 13.91 |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 90 | 107.7 | 93.9 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1669.2(5) | 590.3 | 1345.9 | 1003.5 |
| Z | 8 | 4 | 8 | 4 |
| Density (calc.) | 1.481 g/cm³ | 1.32 g/cm³ | 1.30 g/cm³ | 1.28 g/cm³ |
Note: Crystallographic data for alternatives are sourced from publicly available databases and may have been determined under different experimental conditions.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The introduction of the trifluoromethyl group significantly impacts these properties.
| Property | This compound | Benzimidazole | 2-Methylbenzimidazole | 2-Phenylbenzimidazole |
| Melting Point (°C) | 209-211 | 170-172[2] | 175-177[3][4][5] | 293-296[1][6] |
| pKa | ~9.25 (predicted) | 5.5 (basic), 12.8 (acidic) | 6.2 (basic) | ~5.23 (basic) |
| LogP (calc.) | ~2.5 | 1.23 | 1.5 | 3.1 |
| Water Solubility | Sparingly soluble | Soluble in hot water | Slightly soluble | Slightly soluble |
Biological Performance: A Comparative Overview
Benzimidazole derivatives exhibit a wide range of biological activities. This section compares the performance of this compound and its alternatives in key therapeutic areas, supported by IC₅₀ values where available. It is important to note that direct comparisons of IC₅₀ values should be made with caution unless the experiments were conducted under identical conditions.
Antiparasitic Activity
This compound derivatives have shown significant potential as antiparasitic agents, often exhibiting greater potency than established drugs like albendazole and metronidazole.
| Compound/Drug | Target Organism | IC₅₀ (µM) | Reference Study Conditions |
| This compound derivative (Cpd 20) | Trichinella spiralis | As active as Albendazole | In vitro assay[3] |
| Various 2-(CF₃)benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica | More active than Albendazole and Metronidazole | In vitro assays[3] |
| Albendazole | Various helminths | - | Standard anthelmintic drug |
Anticancer Activity
The benzimidazole scaffold is a common feature in many anticancer agents. The nature of the substituent at the 2-position plays a crucial role in the mechanism of action and potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference Study Conditions |
| 2-(p-fluorophenyl)benzimidazole (ORT14) | A549 (Lung), A498 (Kidney), A375 (Melanoma) | 0.377 | MTT Assay[7] |
| 2-(o-fluorophenyl)-5-methylbenzimidazole (ORT15) | A375 (Melanoma), HepG2 (Liver) | 0.177 | MTT Assay[7] |
| 2-Phenylbenzimidazole derivative (Cpd 38) | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | 4.47, 4.68, 5.50 | MTT Assay |
| 2-Phenylbenzimidazole derivative (Cpd 8) | MCF-7 (Breast) | 3.37 | In vitro cytotoxicity assay |
Note: The IC₅₀ values presented are from different studies and are for illustrative comparison of the potential of different derivatives. Direct comparison requires head-to-head studies.
Experimental Protocols
Synthesis and Crystallization of Benzimidazoles
The synthesis of benzimidazoles, including this compound and its alternatives, generally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
General Synthesis of 2-Substituted Benzimidazoles:
A common method is the Phillips-Ladenburg synthesis, which involves heating o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid.
-
For this compound: o-Phenylenediamine is reacted with trifluoroacetic acid.
-
For Benzimidazole: o-Phenylenediamine is reacted with formic acid[8].
-
For 2-Methylbenzimidazole: o-Phenylenediamine is reacted with acetic acid[9].
-
For 2-Phenylbenzimidazole: o-Phenylenediamine is reacted with benzoic acid.
Crystallization:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, acetone, or mixtures with water.
Caption: General workflow for the synthesis and crystallization of 2-substituted benzimidazoles.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the observed and calculated diffraction patterns.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method for its determination is the MTT assay for cell viability.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC₅₀ value is determined from the dose-response curve.
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Conclusion
The substitution of a trifluoromethyl group at the 2-position of the benzimidazole ring imparts distinct structural and physicochemical properties compared to the parent benzimidazole and its 2-methyl and 2-phenyl analogues. These differences, including alterations in crystal packing, melting point, lipophilicity, and electronic effects, contribute to a unique biological performance profile. The enhanced potency of this compound derivatives in certain therapeutic areas, such as antiparasitic applications, highlights the value of this structural modification in drug design and development. This guide provides a foundational comparison to inform further research and optimization of benzimidazole-based compounds.
References
- 1. 2-Phenylbenzimidazole | 716-79-0 [chemicalbook.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylbenzimidazole, 98% | Ottokemi™ [ottokemi.com]
- 5. 2-甲基苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Phenylbenzimidazole CAS#: 716-79-0 [m.chemicalbook.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Benzimidazole | 51-17-2 [chemicalbook.com]
- 9. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
2-(Trifluoromethyl)benzimidazole: A Comparative Analysis of Its Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-(Trifluoromethyl)benzimidazole and its derivatives against other benzimidazole analogues. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological properties. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring has been shown to significantly modulate the biological activity of these compounds, often enhancing their potency and efficacy. This guide delves into a comparative analysis of this compound derivatives against other benzimidazole compounds across a spectrum of therapeutic areas, including anticancer, antiparasitic, antimicrobial, and antiviral applications.
Anticancer Activity: Enhanced Potency Through Multiple Mechanisms
This compound derivatives have demonstrated significant potential as anticancer agents, often exhibiting superior activity compared to their non-fluorinated counterparts. This enhanced efficacy is attributed to various mechanisms of action, including the induction of ferroptosis and the inhibition of tubulin polymerization.
A notable derivative, FA16, a this compound compound, has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[1] Studies have shown that FA16 induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione depletion and the accumulation of lipid reactive oxygen species.[1] This mechanism offers a promising strategy for cancer therapy, particularly for tumors resistant to traditional apoptotic cell death pathways.
Furthermore, certain benzimidazole derivatives, including those with a trifluoromethyl group, are known to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparative Anticancer Activity Data
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | FA16 | HepG2 (Liver) | Single-digit µM | [1] |
| 2-Phenylbenzimidazole | Compound 24 | - | - | [2] |
| Benzimidazole-Triazole Hybrid | Compound 5g | HeLa (Cervical), MCF-7 (Breast) | 8.70, 9.39 | [3] |
| Benzimidazole-Triazole Hybrid | Compound 6f | HCT-116 (Colon), MCF-7 (Breast), HepG-2 (Liver) | 11.72, 14.69, 18.31 | [3] |
| Benzimidazole-based Anthelmintics | Flubendazole | Pancreatic, Paraganglioma | 0.01 - 3.29 | [4] |
| Benzimidazole-based Anthelmintics | Mebendazole | Pancreatic, Paraganglioma | 0.01 - 3.29 | [4] |
Antiparasitic Activity: Broad-Spectrum Efficacy
Derivatives of this compound have shown potent in vitro activity against a range of protozoan parasites, including Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis.[5][6][7] Notably, many of these compounds have demonstrated greater efficacy than the standard drugs Albendazole and Metronidazole.[5][7] The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasite, though some 2-(trifluoromethyl) derivatives have shown activity independent of this pathway.[5][7]
Comparative Antiparasitic Activity Data
| Compound Type | Derivative | Parasite | IC50 (µM) | Reference |
| This compound | Compound 1b | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Nanomolar range | [6] |
| This compound | Compound 1c | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Nanomolar range | [6] |
| This compound | Compound 1e | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Nanomolar range | [6] |
| This compound | Compound 20 | Trichinella spiralis | As active as Albendazole | [5][7] |
| 2-Methoxycarbonylamino-benzimidazole | Compound 3 | Giardia lamblia, Entamoeba histolytica | More active than Metronidazole & Albendazole | |
| 2-Methoxycarbonylamino-benzimidazole | Compound 9 | Giardia lamblia, Entamoeba histolytica | More active than Metronidazole & Albendazole | |
| 2-Methoxycarbonylamino-benzimidazole | Compound 15 | Giardia lamblia, Entamoeba histolytica | More active than Metronidazole & Albendazole |
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The trifluoromethyl group has been shown to enhance the antimicrobial efficacy of benzimidazole derivatives. Studies have demonstrated that the presence of electron-withdrawing groups, such as the trifluoromethyl group, contributes to superior antimicrobial properties. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Antimicrobial Activity Data
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound Hybrid | Schiff base 45e | Fungal strains | 1 | [8] |
| Benzimidazole-Triazole Hybrid | Compound 2d | E. Coli | 3.125 | [8] |
| Benzimidazole-Triazole Hybrid | Compound 2k | S. aureus | 12.5 | [8] |
| Benzimidazole-Triazole Hybrid | Compound 63c | Gram-positive bacteria | 8 - 32 | [9] |
| Benzimidazolo Benzothiophene | Compound 1e, 1g, 1h | Various bacteria | 10 - 20 | [10] |
Antiviral Activity: Broad-Spectrum Inhibition
Benzimidazole derivatives, including those with a 2-trifluoromethyl substitution, have been investigated for their antiviral activities against a range of RNA and DNA viruses. The versatility of the benzimidazole scaffold allows for modifications that can enhance potency and selectivity against specific viral targets.
Comparative Antiviral Activity Data
| Compound Type | Derivative | Virus | EC50 (µM) | Reference |
| 2-(Aryl)benzimidazole | 5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazole (24) | Yellow Fever Virus | 0.5 | [2] |
| 2-(Aryl)benzimidazole | 5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazole (24) | Coxsackievirus B2 | 1 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12][13][14]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][15][16][17][18]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer.
-
Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.[19][20][21]
Ferroptosis Induction Assay
This assay is used to determine if a compound induces ferroptosis.
-
Cell Treatment: Treat cells with the test compound. Include controls with a known ferroptosis inducer (e.g., erastin) and a ferroptosis inhibitor (e.g., ferrostatin-1).
-
Lipid Peroxidation Measurement: Use a fluorescent probe such as C11-BODIPY™ 581/591 to measure the accumulation of lipid reactive oxygen species (ROS), a key marker of ferroptosis.
-
Glutathione Depletion Measurement: Measure intracellular glutathione (GSH) levels using a commercially available assay kit. A decrease in GSH is indicative of ferroptosis.
-
Iron Dependence Confirmation: Confirm that cell death is iron-dependent by co-treating cells with an iron chelator (e.g., deferoxamine).[22][23][24][25]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of ferroptosis induction.
Caption: Mechanism of tubulin polymerization inhibition.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Arylbenzimidazoles as antiviral and antiproliferative agents--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | MDPI [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
A Comparative Guide to the In Vitro Activity of 2-(Trifluoromethyl)benzimidazole and Albendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiparasitic activity of 2-(Trifluoromethyl)benzimidazole and the widely-used anthelmintic drug, albendazole. The information presented is based on available experimental data to assist researchers in evaluating potential alternative antiparasitic compounds.
Data Presentation: In Vitro Antiparasitic Activity
Direct comparative studies on the parent this compound are limited in publicly available literature. However, research on its derivatives provides valuable insights into its potential efficacy compared to albendazole. The following table summarizes the reported in vitro activities against various parasites.
| Compound/Derivative | Target Parasite | Assay Type | Efficacy Metric (IC₅₀) | Reference |
| This compound Derivatives | Giardia lamblia | Growth Inhibition | More active than Albendazole | [1] |
| Compound 20 (a this compound derivative) | Trichinella spiralis | Motility Assay | As active as Albendazole | [1] |
| Albendazole | Giardia lamblia | Growth Inhibition | - | [1] |
| Albendazole | Trichinella spiralis | Motility Assay | - | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the target's activity. A lower IC₅₀ value indicates higher potency. The exact IC₅₀ values from the primary comparative study were not available in the reviewed literature.
Mechanism of Action: A Tale of Two Benzimidazoles
Experimental evidence suggests that this compound and its derivatives employ a different mechanism of action compared to albendazole.
Albendazole: The primary mechanism of action for albendazole is the inhibition of tubulin polymerization.[2] By binding to the β-tubulin subunit of microtubules, it disrupts their formation, which is crucial for essential cellular functions in parasites, such as maintaining cell structure, intracellular transport, and cell division.[2] This disruption ultimately leads to impaired glucose uptake, energy depletion, and parasite death.[2]
This compound: In contrast, studies on this compound derivatives have shown that they do not inhibit tubulin polymerization.[1] Proteomic analysis of Trichinella spiralis muscle larvae treated with a 2-(trifluoromethyl)-1H-benzimidazole derivative revealed significant changes in the expression levels of proteins involved in energy metabolism and the parasite's cytoskeleton. This suggests an alternative mechanism of action that warrants further investigation.
References
A Comparative Guide to the Spectroscopic Properties of 2-(Trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated spectroscopic data for 2-(Trifluoromethyl)benzimidazole against two common analogs, 2-Methylbenzimidazole and 2-Phenylbenzimidazole. The objective is to offer a clear, data-driven resource for the identification, characterization, and quality control of these important heterocyclic compounds frequently utilized in medicinal chemistry and materials science.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its methyl and phenyl analogs. This quantitative data facilitates a direct comparison of their distinct spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| This compound | DMSO-d₆ | 13.4 (br s, 1H, N-H), 7.85-7.75 (m, 2H, Ar-H), 7.50-7.40 (m, 2H, Ar-H)[1] |
| 2-Methylbenzimidazole | CDCl₃ | 7.55 (dd, J = 6.0, 3.2 Hz, 2H, Ar-H), 7.22 (dd, J = 6.0, 3.2 Hz, 2H, Ar-H), 2.65 (s, 3H, CH₃)[2] |
| 2-Phenylbenzimidazole | DMSO-d₆ | 12.95 (s, 1H, N-H), 8.20-8.17 (dd, 2H, Ar-H), 7.63-7.48 (m, 5H, Ar-H), 7.23-7.19 (m, 2H, Ar-H)[3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Not Specified | ~145 (q, C-2), ~120 (q, CF₃), Aromatic region: ~140, ~125, ~115 |
| 2-Methylbenzimidazole | CDCl₃ | 151.7 (C-2), 139.1 (C-3a/C-7a), 122.6 (C-5/C-6), 114.9 (C-4/C-7), 15.4 (CH₃)[2] |
| 2-Phenylbenzimidazole | DMSO-d₆ | 151.1, 143.2, 130.1, 129.8, 128.9, 128.5, 127.4, 122.0[3] |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | -61.9 (s)[4] |
Table 4: Mass Spectrometry Data (Electron Impact - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 186 | 167, 139, 117 |
| 2-Methylbenzimidazole | 132 | 131, 104, 77[5] |
| 2-Phenylbenzimidazole | 194 | 193, 165, 90[6] |
Table 5: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | |---|---|---| | This compound | ~3400 (N-H stretch), ~1620 (C=N stretch), ~1300-1100 (C-F stretch)[7][8] | | 2-Methylbenzimidazole | ~3400 (N-H stretch), ~2920 (C-H stretch), ~1620 (C=N stretch)[9][10] | | 2-Phenylbenzimidazole | ~3223 (N-H stretch), ~3050 (Ar C-H stretch), ~1625 (C=N stretch)[3][11] |
Table 6: UV-Vis Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| This compound | Not Specified | Data not readily available |
| 2-Methylbenzimidazole | Not Specified | Data not readily available |
| 2-Phenylbenzimidazole | Ethanol | ~300-310 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols can be adapted for the analysis of other benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the solid benzimidazole sample for ¹H NMR and 20-50 mg for ¹³C NMR was weighed into a clean, dry NMR tube. Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) was added to dissolve the sample completely.
-
¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 or 500 MHz spectrometer. A sufficient number of scans were collected to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired on the same spectrometer, typically at 100 or 125 MHz. A larger number of scans were required due to the lower natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Spectroscopy : Fluorine-19 NMR spectra were acquired on a spectrometer equipped with a fluorine probe.
-
Data Processing : The acquired Free Induction Decays (FIDs) were processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction : For Electron Impact (EI) mass spectrometry, a small amount of the solid sample was introduced directly into the ion source via a direct insertion probe.
-
Ionization : The sample was vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition : The abundance of each ion was recorded to generate the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid was placed directly onto the ATR crystal.
-
Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or clean ATR crystal was first recorded and automatically subtracted from the sample spectrum. The spectrum was typically scanned over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration was adjusted to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0).
-
Data Acquisition : The UV-Vis spectrum was recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent was used as a reference. The absorbance was measured over a specific wavelength range (e.g., 200-400 nm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]
- 6. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Trifluoromethylbenzimidazole [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Methylbenzimidazole(615-15-6) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Phenylbenzimidazole(716-79-0) IR Spectrum [chemicalbook.com]
Comparative Efficacy of 2-(Trifluoromethyl)benzimidazole Derivatives Against Drug-Resistant Strains: A Guide for Researchers
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with the potential to combat drug-resistant pathogens. Among these, 2-(trifluoromethyl)benzimidazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of their efficacy against various drug-resistant bacterial and fungal strains, supported by experimental data and detailed methodologies to aid researchers in drug development.
Quantitative Efficacy of this compound and Related Derivatives
The antimicrobial and anti-biofilm activities of this compound and other benzimidazole derivatives have been evaluated against a panel of clinically significant drug-resistant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Biofilm Eradication Concentration (MBEC), and half-maximal inhibitory concentration (IC50) values from various studies.
Table 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Derivative | Strain | Assay Type | Metric | Value | Reference |
| TFBZ (a fluorinated benzimidazole) | MRSA | Planktonic | MIC | 4 µg/mL | [1] |
| TFBZ (a fluorinated benzimidazole) | MRSA | Planktonic | MBC | 8 µg/mL | [1] |
| TFBZ (a fluorinated benzimidazole) | MRSA | Biofilm | MBEC | 8 µg/mL | [1] |
| Nitro furan benzimidazole analogues | Various MRSA strains | Planktonic | MIC | 1-2 µg/mL | |
| Benzimidazole derivatives | Various MRSA strains | Planktonic | MIC | 32-64 µg/mL |
Table 2: Efficacy Against Vancomycin-Resistant Enterococcus (VRE)
| Compound/Derivative | Strain | Assay Type | Metric | Value | Reference |
| Benzimidazolium salts | E. faecium (VRE) | Planktonic | MIC | Not Specified | |
| Data for this compound derivatives against VRE is limited in the reviewed literature. |
Table 3: Efficacy Against Multidrug-Resistant Pseudomonas aeruginosa
| Compound/Derivative | Strain | Assay Type | Metric | Value | Reference |
| ABC-1 (a benzimidazole derivative) | P. aeruginosa CF-145 | Biofilm Inhibition | IC50 | 45.9 nM | [2] |
| Compound 3d | P. aeruginosa | Biofilm Inhibition | % Inhibition | 71.70% | [3] |
| Compound 7f | P. aeruginosa | Biofilm Inhibition | % Inhibition | 68.90% | [3] |
| Specific MIC data for this compound derivatives against carbapenem-resistant P. aeruginosa is not readily available in the reviewed literature. |
Table 4: Efficacy Against Drug-Resistant Candida albicans
| Compound/Derivative | Strain | Assay Type | Metric | Value | Reference |
| Data for this compound derivatives against azole-resistant Candida albicans is limited in the reviewed literature. |
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for reproducibility and comparative analysis. Below are standardized protocols for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4][5][6][7]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial/fungal inoculum prepared in appropriate broth (e.g., Mueller-Hinton Broth for bacteria)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole)
-
Negative control (broth with inoculum only)
-
Sterility control (broth only)
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: The test compound is serially diluted in the broth within the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Biofilm Inhibition and Eradication Assays
These assays assess the ability of a compound to prevent biofilm formation or destroy existing biofilms.
Biofilm Inhibition Assay:
-
Microbial cultures are grown in 96-well plates in the presence of varying concentrations of the test compound.
-
After incubation, non-adherent cells are washed away.
-
The remaining biofilm is stained (e.g., with crystal violet), and the absorbance is measured to quantify biofilm mass.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
Minimum Biofilm Eradication Concentration (MBEC) Assay:
-
Biofilms are allowed to form in 96-well plates.
-
The established biofilms are then treated with a range of concentrations of the test compound.
-
After treatment, the viability of the remaining biofilm-associated cells is determined by plating and colony counting or by using a viability stain.
-
The MBEC is the minimum concentration of the compound required to kill the biofilm-embedded microorganisms.
Mechanisms of Action and Signaling Pathways
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes and the disruption of bacterial communication.
Inhibition of DNA Gyrase
Several benzimidazole derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[8] Specifically, these compounds can interact with the ATP-binding site of the GyrB subunit, preventing the enzyme from supercoiling DNA, which ultimately leads to bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 2-(Trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 2-(Trifluoromethyl)benzimidazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Due to the electron-withdrawing nature of its trifluoromethyl group, this benzimidazole derivative exhibits a range of biological activities. This document summarizes available data on its cross-reactivity, compares it with other relevant benzimidazole compounds, and provides detailed experimental protocols for assessing its target and off-target interactions.
Comparative Analysis of Biological Activities
Table 1: Comparison of Biological Activities and Mechanisms of Benzimidazole Derivatives
| Compound/Derivative | Primary Therapeutic Use | Primary Mechanism of Action | Known Off-Target Effects / Other Activities |
| This compound Derivatives | Investigational (Antiparasitic, Anticancer) | Inhibition of the cystine/glutamate antiporter (system Xc⁻), leading to ferroptosis.[2][3] | Antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[4] |
| Albendazole | Anthelmintic | Binds to β-tubulin, inhibiting microtubule polymerization in parasites.[2] | Potential for hematological and hepatic adverse events.[5] Shows some in vitro anticancer activity.[6] |
| Mebendazole | Anthelmintic | Similar to albendazole, disrupts microtubule formation in parasites.[2][7] | Investigated for anticancer properties due to its effect on microtubule dynamics in cancer cells.[7] |
| Fenbendazole | Anthelmintic (veterinary) | Inhibits microtubule assembly in parasites.[7] | Shows antiproliferative effects in various cancer cell lines in preclinical studies.[6][7] |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section details standardized protocols for key assays.
Kinase Selectivity Profiling
Assessing the interaction of a compound with a wide range of kinases is crucial for identifying both on-target and off-target activities. A common method is a radiometric kinase activity assay.
Protocol: Radiometric Kinase Activity Assay (e.g., ³³P-ATP Filter Binding Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the compound to the desired concentrations for IC50 determination.
-
Prepare a reaction buffer appropriate for the specific kinase (typically containing Tris-HCl, MgCl₂, and BSA).
-
Prepare a solution of the specific kinase substrate peptide or protein.
-
Prepare a solution of ATP, including radiolabeled [γ-³³P]ATP.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the test compound (or DMSO as a control), and the kinase substrate to the reaction buffer.
-
Initiate the reaction by adding the ATP/[γ-³³P]ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Add a scintillant to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
System Xc⁻ Inhibition Assay
A key reported mechanism for a derivative of this compound is the induction of ferroptosis via inhibition of the cystine/glutamate antiporter, system Xc⁻.[2][3] The activity of this antiporter can be measured by quantifying the uptake of radiolabeled cystine or the release of glutamate.
Protocol: [¹⁴C]-Cystine Uptake Assay
-
Cell Culture:
-
Culture cells known to express system Xc⁻ (e.g., certain cancer cell lines) in 96-well plates until confluent.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed buffer (e.g., Earle's Balanced Salt Solution, EBSS).
-
Initiate the transport by adding a solution containing a specific concentration of cystine and L-[¹⁴C]-cystine, along with the test compound (or DMSO control) at various concentrations.
-
Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 to 30 minutes).
-
Terminate the uptake by washing the cells rapidly with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the cells (e.g., with 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity to the protein content in each well.
-
Calculate the rate of cystine uptake and determine the IC50 value for the inhibitor.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding the compound's mechanism of action and how its cross-reactivity is assessed.
Figure 1. Workflow for determining kinase inhibitor selectivity.
A derivative of this compound has been identified as an inducer of ferroptosis through the inhibition of the system Xc⁻ transporter.[2][3] This pathway is critical for cellular redox homeostasis.
Figure 2. Inhibition of system Xc⁻ by a this compound derivative, leading to ferroptosis.
Conclusion
This compound and its derivatives represent a versatile scaffold with significant potential in drug discovery, demonstrating activities ranging from antiparasitic to anticancer. While direct, comprehensive cross-reactivity data for the parent compound remains limited in the public domain, the known inhibitory action of its derivatives on targets such as the system Xc⁻ antiporter highlights the importance of thorough off-target profiling. The provided experimental protocols offer a framework for researchers to conduct such studies, enabling a more complete understanding of the selectivity and potential therapeutic applications of this compound class. Further investigation is warranted to delineate the full spectrum of its biological interactions and to compare its selectivity profile with that of other clinically relevant benzimidazoles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. israelpharm.com [israelpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cancerchoices.org [cancerchoices.org]
A Comparative Guide to Benzimidazole Synthesis: Classical Methods Versus Modern Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry, is a critical endeavor. This guide provides an objective comparison of classical and modern benzimidazole synthesis methodologies, supported by experimental data, to inform the selection of the most appropriate protocol.
Modern synthetic approaches consistently demonstrate significant advantages over classical techniques in terms of reaction times, yields, and milder reaction conditions. These improvements are largely driven by the adoption of technologies such as microwave irradiation, the use of highly efficient catalysts, and the development of one-pot, multi-component reaction strategies that enhance efficiency and reduce waste.[1][2]
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data for various benzimidazole synthesis methods, offering a clear comparison of their efficiencies.
| Synthesis Method Category | Specific Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Methods | Phillips-Ladenburg Condensation | 2 - 24 hours | 60 - 85% | Readily available starting materials.[1] | High temperatures, harsh acidic conditions, long reaction times.[1] |
| Weidenhagen Reaction | Several hours | Variable, often moderate | Utilizes aldehydes as substrates.[1] | Requires an oxidizing agent, can lead to side products.[1] | |
| Modern Methods | Microwave-Assisted Synthesis | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields, solvent-free options.[1] | Requires specialized microwave reactor.[1] |
| Catalytic Synthesis (Metal/Nanoparticles) | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, and potential for catalyst recycling.[1] | Catalyst cost and potential for metal contamination.[1] | |
| One-Pot, Multi-Component Reactions | 2 - 12 hours | 70 - 95% | High atom economy, procedural simplicity, reduced waste.[1] | Optimization of multiple reaction parameters can be complex.[1] | |
| Green Chemistry Approaches | 15 minutes - 4 hours | 80 - 98% | Environmentally benign solvents (e.g., water), reusable catalysts, solvent-free conditions.[1] | Catalyst stability and reusability can be a challenge.[1] |
Experimental Protocols
Detailed methodologies for key classical and modern experiments are provided below to illustrate the practical differences in their execution.
Classical Method: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Procedure:
-
In a 500-cc round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 cc (34.6 g) of 90% formic acid (0.75 mole).
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole by suction filtration and wash it with cold water.
-
For purification, dissolve the crude product in 750 cc of boiling water, add decolorizing charcoal, and digest for fifteen minutes.
-
Filter the hot solution and allow it to cool to crystallize the pure benzimidazole.
Modern Method: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This protocol highlights the significant reduction in reaction time achieved through microwave irradiation.[1]
Procedure:
-
In a microwave process vial, mix o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of a Lewis acid (e.g., 10 mol% ZrCl₄) to the mixture.[1]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.[1]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-arylbenzimidazole.[1]
Modern Method: Catalytic One-Pot Synthesis of Benzimidazoles
This efficient method combines multiple reaction steps into a single operation.
Procedure:
-
To a solution of an appropriate aldehyde (1.0 mmol) and ammonium acetate (2.2 mmol) in ethanol (5.0 mL), add benzo-1,2-quinone (1.0 mmol).
-
Add a catalytic amount of an Fe(III)-porphyrin complex (0.1 mol%) to the mixture.
-
Stir the reaction at room temperature under an air atmosphere for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated by standard work-up procedures, typically involving solvent evaporation and purification by chromatography.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of a classical and a modern benzimidazole synthesis protocol.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-(Trifluoromethyl)benzimidazole
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemical reagents are critical components of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Trifluoromethyl)benzimidazole, ensuring the protection of both laboratory personnel and the environment.
Chemical Profile and Hazards
This compound is a heterocyclic organic compound frequently utilized in pharmaceutical research. Understanding its physical, chemical, and toxicological properties is the first step toward safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C8H5F3N2 | [1][2] |
| Molecular Weight | 186.14 g/mol | [1][2] |
| Appearance | Light grey solid | [1] |
| Melting Point | 208 - 211 °C (406.4 - 411.8 °F) | [1] |
| Solubility | No data available | [1] |
| Hazard Classifications | Acute oral toxicity (Category 3), Acute dermal toxicity (Category 3), Acute inhalation toxicity (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity - single exposure (respiratory system) (Category 3) | [1] |
Disposal Workflow
The decision-making process for the disposal of this compound should follow a clear and logical path to ensure safety and regulatory compliance.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
Adherence to a standardized protocol is essential for the safe handling and accumulation of this compound waste within the laboratory.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
2. Waste Container Selection:
-
Use a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
The container must be compatible with the chemical and in good condition, with a secure, leak-proof lid.
3. Waste Transfer:
-
Carefully transfer the waste into the designated container, avoiding spills and the creation of dust.
-
If transferring a solution, use a funnel to prevent splashing.
-
For solid waste, use a scoop or spatula.
4. Container Sealing and Storage:
-
Once the waste has been transferred, securely seal the container.
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from incompatible materials, and clearly marked.[1]
5. Final Disposal:
-
The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Follow your institution's procedures for arranging a hazardous waste pickup.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert your supervisor and safety officer.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including a respirator if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a labeled hazardous waste container.[1]
-
Clean the spill area with soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[1]
-
By following these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before use.
References
Personal protective equipment for handling 2-(Trifluoromethyl)benzimidazole
This guide provides immediate, essential safety protocols and logistical plans for handling 2-(Trifluoromethyl)benzimidazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this chemical.
Chemical Profile and Hazards:
This compound (CAS No. 312-73-2) is a chemical compound used in laboratory research.[1] It is classified as hazardous and requires careful handling to avoid adverse health effects.[1] The primary hazards associated with this compound are:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and dispose of them properly after contamination. | To prevent skin contact, as the substance is toxic upon dermal absorption and causes skin irritation.[1][3][5] |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | To protect against serious eye irritation from dust particles or splashes.[1][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, or a chemical-resistant suit. Ensure there is no exposed skin. | To prevent skin contact and contamination of personal clothing.[1][6] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To avoid inhalation of dust or fumes, which can cause respiratory irritation and toxicity.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. All handling of the solid compound should occur within a certified chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Handling the Chemical:
-
Avoid generating dust.[1] Use appropriate tools (e.g., a spatula) for transferring the solid.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
4. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1]
-
Avoid creating dust during cleanup.
-
Clean the spill area thoroughly.
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical in accordance with federal, state, and local environmental regulations. It should be treated as hazardous waste.[1][6] Contact a licensed professional waste disposal service.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, filter paper, and containers, must also be disposed of as hazardous waste.[5]
-
Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of according to the same regulations as the chemical itself.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
